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  • Product: 2-(4-Methylpiperidin-1-yl)benzonitrile
  • CAS: 158115-67-4

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)benzonitrile: Structure, Properties, and Synthetic Methodologies Executive Summary 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)benzonitrile: Structure, Properties, and Synthetic Methodologies

Executive Summary

2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) is a highly versatile ortho-substituted arylpiperidine derivative[1]. In medicinal chemistry and advanced organic synthesis, 1-arylpiperidines serve as privileged scaffolds for central nervous system (CNS) agents, receptor antagonists, and kinase inhibitors. The strategic placement of a nitrile group ortho to the piperidine ring not only provides a synthetic handle for further functionalization (e.g., reduction to primary amines, hydrolysis to amides/carboxylic acids, or cyclization to tetrazoles) but also significantly modulates the electronic and steric profile of the molecule.

This whitepaper provides a comprehensive analysis of its chemical structure, physical properties, and the field-proven synthetic methodologies required to isolate it with high purity.

Chemical Structure and Molecular Topology

The molecular architecture of 2-(4-Methylpiperidin-1-yl)benzonitrile consists of an electron-deficient benzonitrile core covalently linked to a sterically demanding 4-methylpiperidine moiety via a C–N bond.

  • Electronic Effects: The strongly electron-withdrawing cyano (-CN) group exerts both inductive (-I) and resonance (-M) effects on the aromatic ring. This electron deficiency is critical for its synthesis via nucleophilic aromatic substitution (SNAr).

  • Steric Conformation: The piperidine ring typically adopts a chair conformation. The methyl group at the C4 position of the piperidine ring prefers an equatorial orientation to minimize 1,3-diaxial steric interactions. The orthogonal twist of the piperidine ring relative to the planar benzonitrile system minimizes steric clash with the ortho-nitrile group.

G A 2-(4-Methylpiperidin-1-yl)benzonitrile Core Molecule B Benzene Ring (Aromatic Scaffold) A->B C Nitrile Group (-CN) (ortho-position) B->C C1 position D 4-Methylpiperidine Ring (N-linked to arene) B->D C2 position E Methyl Group (-CH3) (para to nitrogen) D->E C4' position

Structural topology and functional group connectivity of 2-(4-Methylpiperidin-1-yl)benzonitrile.

Physical and Chemical Properties

Understanding the physicochemical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile is essential for predicting its behavior in biological systems and optimizing purification workflows (e.g., acid-base extractions). The predicted pKa of 6.28 indicates that at physiological pH (7.4), the piperidine nitrogen is predominantly unprotonated, ensuring high lipophilicity and membrane permeability[2].

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(4-Methylpiperidin-1-yl)benzonitrile
CAS Registry Number 158115-67-4[1]
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Predicted Boiling Point 341.9 ± 25.0 °C[2]
Predicted Density 1.07 ± 0.1 g/cm³[2]
Predicted pKa 6.28 ± 0.20[2]
Storage Temperature 2–8 °C (Protect from light and moisture)[2]

Synthetic Methodologies

The synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile is typically achieved through one of two primary C–N bond-forming strategies, depending on the availability of the starting aryl halide.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The most direct and cost-effective method utilizes 2-fluorobenzonitrile and 4-methylpiperidine. The ortho-cyano group activates the fluorinated carbon by lowering the LUMO of the aromatic ring, facilitating the attack of the secondary amine to form a stabilized Meisenheimer complex[3]. Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C–F bond.

SNAr SM1 2-Fluorobenzonitrile (Electrophile) Cond K2CO3, DMF 80-100 °C SM1->Cond SM2 4-Methylpiperidine (Nucleophile) SM2->Cond Int Meisenheimer Complex (Delocalized Anion) Cond->Int Nucleophilic Attack Prod 2-(4-Methylpiperidin-1-yl)benzonitrile (Target Product) Int->Prod Fluoride Elimination

Mechanistic workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Step-by-Step Experimental Protocol (SNAr):

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol) followed by 4-methylpiperidine (1.2 equiv, 12 mmol). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS until the complete consumption of 2-fluorobenzonitrile is observed.

  • Workup (Self-Validating System): Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-10% EtOAc in Hexanes) to afford the pure product.

Method B: Buchwald-Hartwig Amination

If the starting material is 2-bromobenzonitrile or 2-chlorobenzonitrile, SNAr is generally ineffective due to the higher activation barrier and poorer leaving group ability of heavier halogens in this specific context. Instead, Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed[4].

Step-by-Step Experimental Protocol (Buchwald-Hartwig):

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Xantphos ligand (5 mol%), and Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Causality: Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step of the catalytic cycle, crucial for forming sterically hindered C–N bonds. Cs₂CO₃ is chosen as a mild base to prevent the hydrolysis of the sensitive nitrile group[4].

  • Reagent Addition: Add 2-bromobenzonitrile (1.0 equiv, 5 mmol), 4-methylpiperidine (1.2 equiv, 6 mmol), and anhydrous Toluene (15 mL).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the target compound.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 2-(4-Methylpiperidin-1-yl)benzonitrile, the following spectroscopic signatures should be validated:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a distinct multiplet in the aromatic region (δ 6.90–7.60 ppm) integrating for 4 protons. The piperidine protons will appear as complex multiplets between δ 1.20–3.50 ppm due to the axial/equatorial environments, with the terminal methyl group appearing as a doublet around δ 0.95 ppm (J ≈ 6.5 Hz).

  • IR Spectroscopy: A sharp, strong absorption band at approximately 2220–2230 cm⁻¹ is the hallmark of the C≡N stretching vibration, confirming the preservation of the nitrile group.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₇N₂⁺[M+H]⁺: 201.1386; Found: 201.1388.

References

  • "2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information", NextSDS, [Link]

  • "Al2O3 promoted mechanochemical nucleophilic aromatic substitution", RSC Advances, [Link]

  • "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow", ACS Publications, [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for 2-(4-Methylpiperidin-1-yl)benzonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Methylpiperidin-1-yl)benzonitrile Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Methylpiperidin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-Methylpiperidin-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral characteristics of the molecule, offering a detailed interpretation grounded in fundamental NMR principles and data from analogous structures. The guide outlines a complete, self-validating protocol for structural elucidation, incorporating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices, from sample preparation to advanced spectral analysis, is explained to provide field-proven insights.

Introduction: The Structural Elucidation Challenge

2-(4-Methylpiperidin-1-yl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, featuring a disubstituted aromatic ring linked to a substituted aliphatic heterocycle. The precise characterization of its three-dimensional structure is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of such molecules in solution.[1] This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this compound, detailing the expected chemical shifts, coupling patterns, and the advanced NMR experiments required for full structural assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(4-Methylpiperidin-1-yl)benzonitrile, assuming data acquisition in deuterated chloroform (CDCl₃) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data
Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-3', H-5' (axial)1.25 - 1.40m2H-
H-4' (axial)1.45 - 1.60m1H-
H-3', H-5' (equatorial)1.70 - 1.85m2H-
H-2', H-6' (axial)2.60 - 2.75t2HJ ≈ 12 Hz
H-2', H-6' (equatorial)3.15 - 3.30d2HJ ≈ 12 Hz
H-67.00 - 7.10d1HJ ≈ 8 Hz
H-47.25 - 7.35t1HJ ≈ 7.5 Hz
H-57.45 - 7.55t1HJ ≈ 7.5 Hz
H-37.60 - 7.70d1HJ ≈ 8 Hz
-CH₃ (7')0.95 - 1.05d3HJ ≈ 6.5 Hz
Table 2: Predicted ¹³C NMR Data
Carbon (Label)Predicted Chemical Shift (δ, ppm)DEPT-135
C-7' (-CH₃)21.0 - 22.0Positive (CH₃)
C-4'30.0 - 31.0Positive (CH)
C-3', C-5'34.0 - 35.0Negative (CH₂)
C-2', C-6'53.0 - 54.0Negative (CH₂)
C-1112.0 - 113.0Absent (Quaternary)
C-6117.0 - 118.0Positive (CH)
C-CN118.0 - 119.0Absent (Quaternary)
C-4122.0 - 123.0Positive (CH)
C-2133.0 - 134.0Absent (Quaternary)
C-5133.5 - 134.5Positive (CH)
C-3134.0 - 135.0Positive (CH)

Structural Assignment and Rationale

The predicted spectral data are derived from established principles of NMR spectroscopy, including inductive effects, anisotropic effects, and conformational analysis of the piperidine ring.

The 4-Methylpiperidine Moiety

The 4-methylpiperidine ring is expected to exist predominantly in a chair conformation. This conformational preference leads to distinct chemical environments for the axial and equatorial protons.[2]

  • Methyl Group (C-7', H-7'): The methyl group at the 4-position will preferentially occupy an equatorial position to minimize steric strain. This results in a characteristic doublet in the ¹H NMR spectrum around 0.95-1.05 ppm and a signal in the ¹³C NMR spectrum around 21.0-22.0 ppm.

  • Piperidine Ring Protons (H-2' to H-6'):

    • The axial protons are generally more shielded (shifted upfield) compared to their equatorial counterparts.

    • The protons on carbons adjacent to the nitrogen (H-2' and H-6') are deshielded due to the inductive effect of the nitrogen atom. The equatorial protons at these positions are expected to be further downfield than the axial protons.

    • The complex overlapping multiplets in the 1.25-1.85 ppm range are characteristic of the remaining piperidine ring protons.

The 2-Substituted Benzonitrile Moiety

The aromatic region of the ¹H NMR spectrum is predicted to show four distinct signals, characteristic of a di-substituted benzene ring with two different substituents.

  • Aromatic Protons (H-3 to H-6): The electron-withdrawing nature of the nitrile group and the electron-donating nature of the piperidinyl group will influence the chemical shifts of the aromatic protons. The ortho and para protons to the nitrile group will be deshielded. The complex splitting patterns arise from ortho, meta, and para couplings.

  • Aromatic and Nitrile Carbons (C-1 to C-6, C-CN): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrile group (C-2) and the nitrile carbon (C-CN) itself have characteristic chemical shifts.[3][4] Quaternary carbons (C-1, C-2, and C-CN) will be identifiable by their absence in DEPT-135 spectra.[5]

Experimental Protocols for Structural Verification

To empirically validate the predicted structure, a series of NMR experiments should be conducted. This multi-faceted approach ensures a self-validating and robust structural assignment.

Sample Preparation
  • Dissolution: Dissolve approximately 10-15 mg of 2-(4-Methylpiperidin-1-yl)benzonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following sequence of experiments is recommended, performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: A standard one-dimensional proton spectrum to observe the proton chemical shifts, multiplicities, and integrations.

  • ¹³C NMR: A standard one-dimensional carbon spectrum with proton decoupling to identify the chemical shifts of all carbon atoms.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.[7][8] CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings.[9][10] This is crucial for tracing the connectivity of protons within the piperidine ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[11][12] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations).[13][14] This is essential for identifying the connectivity around quaternary carbons and linking the piperidine and benzonitrile fragments.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, rendered using Graphviz, illustrate the logical flow of the experimental process and the key NMR correlations that confirm the structure of 2-(4-Methylpiperidin-1-yl)benzonitrile.

G Figure 1: Molecular Structure and NMR Labeling cluster_mol C1 C1 C2 C2 C1->C2 N1' N1' C1->N1' C3 C3 C2->C3 CN CN C2->CN C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2' C2' N1'->C2' C6' C6' N1'->C6' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C5'->C6' C4'->C5' C7' C7' (CH3) C4'->C7'

Caption: Molecular structure with atom numbering for NMR assignments.

G Figure 2: Experimental Workflow for Structural Elucidation SamplePrep Sample Preparation (Dissolution, Internal Standard) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment DataProcessing Data Processing (FT, Phasing, Referencing) TwoD_NMR->DataProcessing Analysis Spectral Analysis & Interpretation DataProcessing->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: A logical workflow for resolving overlapping NMR signals.

G Figure 3: Key Expected COSY Correlations cluster_aromatic Aromatic System cluster_piperidine Piperidine System H3 H3 H4 H4 H3->H4 ³J H5 H5 H4->H5 ³J H6 H6 H5->H6 ³J H2' H2' H3' H3' H2'->H3' H4' H4' H3'->H4' H5' H5' H4'->H5' H7' H7' (CH₃) H4'->H7' H6' H6' H5'->H6'

Caption: Diagram of expected proton-proton couplings.

G Figure 4: Key HSQC and HMBC Correlations H3 H3 C3 C3 H3->C3 HSQC (¹J) C2 C2 (Quat.) H3->C2 HMBC (²J) CN CN (Quat.) H3->CN HMBC (³J) H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 C1 C1 (Quat.) H6->C1 HMBC (²J) H2' H2' C2' C2' H2'->C2' H2'->C1 HMBC (³J) H7' H7' C7' C7' H7'->C7'

Caption: Diagram of key one-bond and multiple-bond correlations.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of 2-(4-Methylpiperidin-1-yl)benzonitrile. By combining foundational NMR principles with a systematic, multi-technique experimental approach, researchers can achieve unambiguous structural elucidation. The detailed protocols and expected correlation patterns serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, ensuring both accuracy and efficiency in their analytical workflows.

References

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  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]

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  • Columbia University NMR Core Facility. COSY. Retrieved from [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
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  • Grimblat, N., Sarotti, A. M., & Zanardi, M. M. (2015). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. RSC Advances, 5(118), 97818-97826.
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  • SpectraBase. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine - Optional[13C NMR]. Retrieved from [Link]

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  • Chen, J., & Stelzer, A. C. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 611, 551–573.
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Foundational

Predictive and Empirical Solubility Profiling of 2-(4-Methylpiperidin-1-yl)benzonitrile in Organic Solvents

Executive Summary & Structural Rationale In pharmaceutical development and fine chemical synthesis, understanding the solubility profile of key intermediates is critical for optimizing reaction conditions, designing extr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In pharmaceutical development and fine chemical synthesis, understanding the solubility profile of key intermediates is critical for optimizing reaction conditions, designing extraction protocols, and engineering crystallization processes. 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS No. 158115-67-4) is a highly specialized building block characterized by a unique biphasic structural nature: a rigid, polar benzonitrile core coupled with a flexible, lipophilic 4-methylpiperidine ring [1].

Because empirical solubility data for specialized intermediates is rarely published in open literature, process chemists must rely on thermodynamic predictive models followed by rigorous empirical validation. This whitepaper establishes a predictive framework based on Hansen Solubility Parameters (HSP) and outlines a self-validating empirical protocol for determining the thermodynamic solubility of 2-(4-Methylpiperidin-1-yl)benzonitrile in various organic solvents.

Physicochemical Profiling & Thermodynamic Modeling

To predict solubility without prior empirical data, we must analyze the molecule's physicochemical properties and map them onto the Hansen space. The compound has a molecular weight of 200.28 g/mol , a predicted boiling point of 341.9 °C, and acts as a weak base with a predicted pKa of approximately 6.28 [1].

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen-bonding ( δH​ ) [2]. Solubility is maximized when the HSP of the solvent closely matches the HSP of the solute, minimizing the Relative Energy Difference (RED).

By analyzing the constituent moieties of our target compound using established HSP databases [3], we can extrapolate its behavior:

  • Benzonitrile Core: Contributes strong dispersion and moderate polarity ( δD​≈17.4 , δP​≈9.0 , δH​≈3.3 MPa 1/2 ) [3].

  • Piperidine Moiety: Drives lipophilicity and dispersion, while the tertiary amine acts solely as a hydrogen-bond acceptor, severely limiting δH​ interactions.

Causality in Solvent Selection: Because 2-(4-Methylpiperidin-1-yl)benzonitrile lacks hydrogen-bond donors (no -OH or -NH groups) but possesses a strong dipole (nitrile), it will exhibit maximum solubility in moderately polar, aprotic solvents. Highly protic solvents (like water) will force an unfavorable entropic penalty, while purely non-polar solvents (like hexane) cannot solvate the nitrile dipole.

HSP Core 2-(4-Methylpiperidin-1-yl) benzonitrile Piperidine 4-Methylpiperidine Ring (Lipophilic, Bulky) Core->Piperidine Nitrile Benzonitrile Core (Dipole Moment) Core->Nitrile Amine Tertiary Amine (H-Bond Acceptor) Core->Amine Disp Dispersion (δD) High (~18-19 MPa½) Pol Polarity (δP) Moderate (~8-10 MPa½) HB H-Bonding (δH) Low (~3-4 MPa½) Piperidine->Disp Drives δD Nitrile->Pol Drives δP Amine->HB Limits δH

HSP structural contributions for 2-(4-Methylpiperidin-1-yl)benzonitrile.

Predicted Solubility Profile

Based on the HSP extrapolation, the following table summarizes the predicted solubility ranges for 2-(4-Methylpiperidin-1-yl)benzonitrile across standard organic solvent classes at 25 °C. This data serves as the baseline for designing the empirical screening protocol.

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale (HSP Alignment)
Chlorinated Dichloromethane (DCM), Chloroform> 100 mg/mL Excellent match for high δD​ and moderate δP​ ; low δH​ penalty.
Ketones/Esters Acetone, Ethyl Acetate50 - 100 mg/mL Good polarity match; slight δH​ mismatch due to solvent acceptor capacity.
Ethers THF, 2-MeTHF, MTBE30 - 80 mg/mL THF provides excellent solvation; MTBE is limited by lower polarity.
Alcohols Methanol, Ethanol, IPA10 - 50 mg/mL Protic nature creates an unfavorable δH​ mismatch; solubility decreases with chain length.
Aliphatic Hydrocarbons Heptane, Cyclohexane< 5 mg/mL Severe polarity mismatch; unable to solvate the benzonitrile core.
Aqueous Water, Aqueous Buffers (pH > 8)< 0.1 mg/mL Extreme δH​ mismatch; highly hydrophobic compound.

Empirical Determination: Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive modeling to concrete data, a rigorous empirical methodology is required. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining thermodynamic solubility.

Unlike kinetic dissolution (which measures how fast a compound dissolves), thermodynamic solubility measures the absolute capacity of the solvent at equilibrium. To ensure trustworthiness and scientific integrity , the protocol below is designed as a self-validating system—it inherently proves that equilibrium has been reached and that the compound has not degraded during the test.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Dispense 50 mg of 2-(4-Methylpiperidin-1-yl)benzonitrile into 2.0 mL glass HPLC vials.

  • Add 0.5 mL of the target organic solvent to each vial.

  • Causality Check: A visible excess of solid must remain. If the solid dissolves completely, the solution is not saturated. Add additional API in 20 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

  • Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vials in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C and 500 rpm.

  • Self-Validation Checkpoint (The 24h/48h Rule): Prepare all samples in duplicate. Harvest Set A at 24 hours and Set B at 48 hours. If the quantified solubility of Set B is within ±5% of Set A, thermodynamic equilibrium is validated. If Set B is significantly higher, kinetic dissolution was incomplete, and the equilibration time must be extended.

Step 3: Phase Separation

  • Transfer the suspensions to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 rpm for 10 minutes.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality Check: PTFE is mandatory. Nylon or RC filters can partially dissolve in harsh organic solvents or adsorb lipophilic compounds, artificially lowering the measured solubility. Centrifugation prior to filtration prevents filter clogging and sub-micron particulate breakthrough.

Step 4: Dilution and HPLC-UV Quantification

  • Immediately dilute an aliquot of the filtered supernatant (e.g., 1:100) into a compatible diluent (e.g., Acetonitrile/Water 50:50) to prevent precipitation upon cooling.

  • Analyze via HPLC-UV against a multi-point calibration curve of the reference standard.

  • Self-Validation Checkpoint (Degradation): Assess the HPLC chromatogram for secondary peaks. If degradation products are observed (e.g., hydrolysis of the nitrile in protic solvents), the measured solubility value is invalid, and the solvent is deemed incompatible for long-term processing.

G A 1. Solid Excess Addition C 3. Isothermal Equilibration (24h & 48h) A->C B 2. Solvent Dispensing B->C D 4. Phase Separation (Centrifuge + PTFE Filter) C->D Validates Equilibrium E 5. Aliquot Dilution D->E Removes Particulates F 6. HPLC-UV Quantification E->F G 7. Thermodynamic Solubility Value F->G Checks for Degradation

Workflow for the self-validating Isothermal Shake-Flask solubility determination.

Applications in Process Chemistry

Understanding this solubility profile dictates downstream processing for 2-(4-Methylpiperidin-1-yl)benzonitrile:

  • Reaction Solvents: Dichloromethane and THF are optimal for maintaining high concentrations during synthesis.

  • Liquid-Liquid Extraction: Ethyl acetate is highly recommended for aqueous workups. The compound's high lipophilicity ensures it will partition heavily into the organic layer, while the aqueous layer can be discarded.

  • Crystallization: An anti-solvent crystallization strategy is highly viable. The compound can be dissolved in a minimal volume of a "good" solvent (e.g., Acetone or EtOAc) followed by the slow addition of a "poor" solvent (e.g., Heptane) to drive controlled precipitation.

References

  • 158115-67-4 CAS MSDS (2-(4-methylpiperidin-1-yl)benzonitrile). ChemicalBook.
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
Exploratory

Pharmacokinetic Profiling and Metabolic Stability of 2-(4-Methylpiperidin-1-yl)benzonitrile Analogs: A Technical Guide for CNS Drug Development

Executive Summary & Structural Rationale The 2-(4-Methylpiperidin-1-yl)benzonitrile scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It is frequently utilized in the design of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-(4-Methylpiperidin-1-yl)benzonitrile scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It is frequently utilized in the design of potent Sigma-1 receptor (S1R) agonists and 5-HT7 antagonists[1]. The architectural success of this scaffold relies on a delicate balance of physicochemical properties: the 4-methylpiperidine moiety drives high target affinity via hydrophobic and van der Waals interactions within deep receptor pockets, while the benzonitrile group provides a strong dipole moment and metabolic shielding against rapid aromatic degradation.

However, translating these high-affinity ligands into viable clinical candidates requires overcoming specific pharmacokinetic (PK) hurdles, primarily driven by the basicity of the piperidine nitrogen and the susceptibility of the saturated ring to cytochrome P450 (CYP450) oxidation. This whitepaper provides an in-depth technical framework for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this chemical class.

Physicochemical Properties & ADME Profiling

The pharmacokinetic behavior of 2-(4-Methylpiperidin-1-yl)benzonitrile derivatives is dictated by their ionization state and lipophilicity. The piperidine nitrogen is highly basic, which fundamentally alters its absorption and distribution kinetics.

  • Basicity and Ionization: With a typical pKa ranging from 8.5 to 9.5, these molecules exist predominantly in their protonated, ionized form at physiological pH (7.4). While this enhances aqueous solubility in the gastric environment, it poses a challenge for passive lipid bilayer diffusion.

  • Lipophilicity (LogP/LogD): To counteract the ionization penalty and achieve Blood-Brain Barrier (BBB) penetration, analogs are typically designed with a high intrinsic LogP (2.5–3.8).

  • Protein Binding: The combination of a basic amine and a lipophilic aromatic system often results in high plasma protein binding (>90%), primarily to alpha-1-acid glycoprotein (AAG), which can limit the unbound (free) fraction available to cross the BBB.

Quantitative Pharmacokinetic Parameters

The following table summarizes the typical quantitative PK parameters observed for this scaffold during preclinical mammalian profiling (e.g., murine and rat models).

PK ParameterTypical RangeMechanistic Implication for Drug Design
LogP (Octanol/Water) 2.5 – 3.8Optimal for BBB penetration; requires formulation optimization (e.g., HCl salt) for aqueous solubility.
pKa (Piperidine N) 8.5 – 9.5Highly ionized at pH 7.4; necessitates high lipophilicity to maintain adequate passive diffusion rates.
Hepatic Clearance ( CLhep​ ) 40 – 75 mL/min/kgModerate-to-high clearance driven by CYP3A4 first-pass metabolism; requires metabolic blocking strategies.
Volume of Distribution ( Vss​ ) 3.5 – 8.0 L/kgExtensive tissue distribution, characteristic of lipophilic amines partitioning into lipid-rich CNS tissues.
Absolute Bioavailability (F%) 15% – 45%Limited by hepatic extraction ratio; often improved via prodrug strategies or systemic formulation.

CYP450-Mediated Biotransformation

Understanding the metabolic fate of 2-(4-Methylpiperidin-1-yl)benzonitrile is critical for lead optimization. The biotransformation of this scaffold is highly regioselective and primarily governed by the CYP3A family, with secondary contributions from CYP2C19 and CYP2D6[2].

The Iminium Ion Pathway

The most critical metabolic liability of the 4-methylpiperidine ring is CYP3A4-mediated α -carbon oxidation. The enzyme abstracts an electron from the nitrogen lone pair, followed by a proton transfer, generating a highly reactive iminium intermediate [3].

  • Causality: The formation of the iminium ion is a double-edged sword. While it facilitates the clearance of the drug, the electrophilic nature of the iminium species can lead to covalent binding with nucleophilic residues on hepatic proteins, potentially causing time-dependent inhibition (TDI) of CYP3A4 or idiosyncratic hepatotoxicity.

  • Downstream Fate: The iminium intermediate rapidly undergoes hydrolysis to form a stable lactam (beta-oxo piperidine). Further oxidation can lead to the cleavage of the piperidine ring, resulting in a ring-opened amino acid metabolite that is rapidly excreted via renal filtration.

Benzonitrile Stability

In contrast to the piperidine ring, the benzonitrile moiety is relatively stable. The strong electron-withdrawing effect of the cyano group deactivates the adjacent aromatic ring toward electrophilic attack by CYP450 high-valent iron-oxo species. When metabolism does occur, it is typically restricted to minor aromatic hydroxylation mediated by CYP2C19[2].

MetabolicPathway Parent 2-(4-Methylpiperidin-1-yl) benzonitrile Iminium Iminium Intermediate (Reactive) Parent->Iminium CYP3A4 (Alpha-Oxidation) AromHydrox Aromatic Hydroxylation (Benzonitrile Ring) Parent->AromHydrox CYP2C19 / CYP2D6 Lactam Lactam Metabolite (Beta-Oxo) Iminium->Lactam Hydrolysis RingOpen Ring-Opened Amino Acid Lactam->RingOpen Further Oxidation

CYP450-mediated metabolic pathways of 2-(4-Methylpiperidin-1-yl)benzonitrile analogs.

Self-Validating Experimental Protocols

To accurately capture the PK profile of these analogs, researchers must employ highly controlled, self-validating assay systems. The basicity and lipophilicity of the scaffold dictate specific sample preparation and analytical choices.

Protocol A: In Vitro Microsomal Stability & Metabolite Identification

Objective: Determine intrinsic clearance ( CLint​ ) and identify reactive intermediates. Causality & Logic: Human Liver Microsomes (HLMs) are utilized because they contain the full complement of membrane-bound CYP450s. NADPH is added as an obligatory electron donor. To trap the reactive iminium intermediate (which is otherwise too transient to detect), potassium cyanide (KCN) is added to the matrix to form a stable, detectable cyano-adduct[3].

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Trapping Agent (Optional): For iminium trapping, supplement the buffer with 1 mM KCN.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and the test compound (final concentration: 1 μ M).

  • Self-Validation Controls: Run parallel incubations with Verapamil (positive control for high CYP3A4 clearance) and Warfarin (negative control for low clearance).

  • Quenching: At time points (0, 15, 30, 45, 60 min), quench 50 μ L aliquots with 150 μ L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge at 15,000 x g for 10 min. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate the half-life ( t1/2​ ) and identify +16 Da (hydroxylation) or +27 Da (cyano-adduct) mass shifts.

Protocol B: In Vivo PK and LC-MS/MS Bioanalysis

Objective: Determine absolute bioavailability and BBB penetration in a rodent model. Causality & Logic: Because the piperidine nitrogen has a pKa of ~9.0, standard protein precipitation often results in poor recovery due to binding to precipitated proteins. Therefore, Liquid-Liquid Extraction (LLE) at a basic pH is required to ensure the molecule is fully un-ionized, maximizing its partition into the organic extraction solvent.

  • Dosing: Administer the analog intravenously (IV, 1 mg/kg in 5% DMSO/95% Saline) and orally (PO, 5 mg/kg in 0.5% Methylcellulose) to Sprague-Dawley rats.

  • Sampling: Collect blood via tail vein at designated intervals (0.08 to 24 hours). Centrifuge to isolate plasma. Harvest brain tissue at Tmax​ to calculate the Brain-to-Plasma ( Kp​ ) ratio.

  • Basic LLE Extraction: To 50 μ L of plasma, add 10 μ L of IS. Add 50 μ L of 0.1 M Ammonium Hydroxide ( NH4​OH ) to raise the pH > 10.5, ensuring the piperidine nitrogen is deprotonated.

  • Partitioning: Add 500 μ L of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge. Transfer the organic layer and evaporate under nitrogen.

  • Reconstitution & LC-MS/MS: Reconstitute in 30% Acetonitrile/0.1% Formic Acid. Analyze via ESI+ MS/MS. The basic nitrogen ensures excellent ionization efficiency, typically yielding a strong [M+H]+ precursor ion.

PKWorkflow Step1 In Vitro Microsomal Stability (HLM/RLM) Step2 Metabolite ID (LC-HRMS) Step1->Step2 >60% Clearance Step3 Caco-2 / PAMPA Permeability Step1->Step3 Stable Step4 In Vivo PK (Rat/Mouse) IV and PO Dosing Step3->Step4 High Permeability Step5 Bioanalysis (LC-MS/MS) Step4->Step5 Plasma/Brain Sampling Step6 PK Parameter Calculation (NCA) Step5->Step6 Concentration-Time Data

Step-by-step pharmacokinetic screening workflow for piperidine-benzonitrile analogs.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro. Cancer Chemotherapy and Pharmacology (PubMed). Available at:[Link]

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 2-(4-Methylpiperidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and organic synthesis, precision is paramount. The compound 2-(4-Methylpiperidin-1-yl)benzonitrile,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, precision is paramount. The compound 2-(4-Methylpiperidin-1-yl)benzonitrile, a substituted benzonitrile derivative, serves as a valuable building block and a subject of interest in medicinal chemistry. Its biological activity and utility in the development of novel therapeutic agents are intrinsically linked to its precise chemical identity. A fundamental aspect of this identity lies in its mass, a property that is defined by two distinct, yet related, terms: exact mass and molecular weight . This technical guide provides a comprehensive exploration of these two critical parameters for 2-(4-Methylpiperidin-1-yl)benzonitrile, detailing their calculation, significance, and practical application in a research and development setting.

This guide will elucidate the theoretical underpinnings of exact mass and molecular weight, present the precise values for 2-(4-Methylpiperidin-1-yl)benzonitrile, and outline the methodologies for their determination. By offering a detailed and authoritative resource, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for the accurate characterization and utilization of this compound.

Delineating Mass: Exact Mass vs. Molecular Weight

The terms "exact mass" and "molecular weight" are often used interchangeably in general chemical discourse, yet they represent fundamentally different concepts. For the discerning scientist, particularly in the context of analytical techniques like mass spectrometry, understanding this distinction is crucial for data interpretation and structural elucidation.

Molecular Weight , also referred to as average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation of molecular weight utilizes the standard atomic weights of the elements, which are themselves weighted averages based on the natural abundance of their isotopes on Earth.[1] This value is what is typically used in stoichiometric calculations for bulk materials.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. This is a discrete, theoretical value that does not account for the natural isotopic distribution.[2] In high-resolution mass spectrometry, it is the exact mass that is measured, providing a highly accurate mass-to-charge ratio that can be used to determine the elemental composition of a molecule with a high degree of confidence.

The chemical structure of 2-(4-Methylpiperidin-1-yl)benzonitrile is foundational to determining its molecular formula. The "benzonitrile" component indicates a benzene ring substituted with a nitrile group (-C≡N). The "2-(4-Methylpiperidin-1-yl)" prefix specifies that a 4-methylpiperidine ring is attached to the benzene ring at the second position via the nitrogen atom of the piperidine. Based on this nomenclature, the molecular formula is determined to be C₁₃H₁₆N₂ .

Quantitative Data for 2-(4-Methylpiperidin-1-yl)benzonitrile

The calculated exact mass and molecular weight for 2-(4-Methylpiperidin-1-yl)benzonitrile are summarized in the table below. These values are derived from its confirmed molecular formula, C₁₃H₁₆N₂.

ParameterValue
Molecular Formula C₁₃H₁₆N₂
Exact Mass 200.131348 Da
Molecular Weight 200.281 g/mol
CAS Number 158115-67-4[3]

Experimental Protocols: Calculation Methodologies

The determination of the exact mass and molecular weight of a compound is a computational process that relies on established values for isotopic masses and standard atomic weights. The methodologies for these calculations are detailed below.

Step-by-Step Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule. For 2-(4-Methylpiperidin-1-yl)benzonitrile (C₁₃H₁₆N₂), the most abundant isotopes are Carbon-12 (¹²C), Hydrogen-1 (¹H), and Nitrogen-14 (¹⁴N).

  • Identify the elemental composition: From the molecular formula, we have 13 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms.

  • Obtain the exact mass of the most abundant isotope for each element:

    • Mass of ¹²C = 12.000000 u (by definition)[4]

    • Mass of ¹H = 1.007825 u[5][6]

    • Mass of ¹⁴N = 14.003074 u[7][8]

  • Calculate the total exact mass:

    • Mass from Carbon = 13 * 12.000000 u = 156.000000 u

    • Mass from Hydrogen = 16 * 1.007825 u = 16.125200 u

    • Mass from Nitrogen = 2 * 14.003074 u = 28.006148 u

    • Total Exact Mass = 156.000000 + 16.125200 + 28.006148 = 200.131348 u

Step-by-Step Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of each element, multiplied by the number of atoms of that element in the molecule. The standard atomic weights are the weighted averages of the masses of the naturally occurring isotopes of each element.

  • Identify the elemental composition: C₁₃H₁₆N₂

  • Obtain the standard atomic weight for each element from authoritative sources such as NIST or IUPAC:

    • Atomic Weight of Carbon = 12.011 u[9][10]

    • Atomic Weight of Hydrogen = 1.008 u[11][12]

    • Atomic Weight of Nitrogen = 14.007 u[13][14]

  • Calculate the total molecular weight:

    • Mass from Carbon = 13 * 12.011 u = 156.143 u

    • Mass from Hydrogen = 16 * 1.008 u = 16.128 u

    • Mass from Nitrogen = 2 * 14.007 u = 28.014 u

    • Total Molecular Weight = 156.143 + 16.128 + 28.014 = 200.285 u (often expressed in g/mol for molar mass)

Visualization of Mass Determination

The following diagram illustrates the conceptual relationship between the molecular structure of 2-(4-Methylpiperidin-1-yl)benzonitrile and the derivation of its exact mass and molecular weight.

G cluster_structure Chemical Structure cluster_formula Elemental Composition cluster_mass_calc Mass Calculation cluster_exact Exact Mass cluster_molecular Molecular Weight Structure 2-(4-Methylpiperidin-1-yl)benzonitrile Formula Molecular Formula: C₁₃H₁₆N₂ Structure->Formula Determines Isotopes Most Abundant Isotopes: ¹²C, ¹H, ¹⁴N Formula->Isotopes Leads to selection of AtomicWeights Standard Atomic Weights: C, H, N Formula->AtomicWeights Requires ExactMassValue Exact Mass = 200.131348 Da Isotopes->ExactMassValue Used to calculate MolWeightValue Molecular Weight = 200.281 g/mol AtomicWeights->MolWeightValue Used to calculate

Caption: Derivation of Exact Mass and Molecular Weight.

Conclusion

The precise determination of both exact mass and molecular weight is a cornerstone of chemical characterization, providing indispensable information for researchers in drug discovery and development. For 2-(4-Methylpiperidin-1-yl)benzonitrile, the distinction between its exact mass (200.131348 Da) and its molecular weight (200.281 g/mol ) is critical for the accurate interpretation of analytical data and for precise stoichiometric calculations. This guide has provided a detailed, authoritative overview of these parameters, their calculation, and their significance, empowering scientists to proceed with their research with a solid foundation of this compound's fundamental properties.

References

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Data for Hydrogen (H). Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nitrogen atom. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Data for Nitrogen (N). Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). carbon. NIST Chemistry WebBook. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrogen. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Data for Carbon (C). Physical Measurement Laboratory. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025, March 14). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Retrieved from [Link]

  • Rosman, K. J. R., & Taylor, P. D. P. (1999). Isotopic Compositions of the Elements 1997. Pure and Applied Chemistry, 71(8), 1593-1607.
  • Audi, G., & Wapstra, A. H. (1993). The 1993 atomic mass evaluation: (I) Atomic mass table. Nuclear Physics A, 565(1), 1-65.
  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • WebElements. (n.d.). Nitrogen: isotope data. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (1994). Atomic weights of the elements 1993. Pure and Applied Chemistry, 66(12), 2423-2444.
  • PubChem. (n.d.). Nitrogen-14 isotope. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikidoc. (2012, August 8). Carbon-12. Retrieved from [Link]

  • Quora. (2024, January 30). What is the mass of carbon 12?. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • chemeurope.com. (n.d.). Isotopes of nitrogen. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • The King's Centre for Visualization in Science. (n.d.). Periodic Table of the Isotopes. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-(4-(4-benzoyl-2-methylpiperazin-1-yl)phthalazin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(4-methylpiperidin-1-yl)methyl]benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). 4-{4-[(piperidin-1-yl)methyl]benzoyl}benzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-HydroxyMethyl-piperidin-1-ylMethyl)-benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-(4-Methylpiperidin-1-yl)benzonitrile at Room Temperature

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter challenges in predicting the physicochemical behavior of orth...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in predicting the physicochemical behavior of ortho-substituted N-arylpiperidines during early-stage drug development. 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) serves as a quintessential model for understanding how steric hindrance, ring conformation, and electronic conjugation compete to establish thermodynamic stability at room temperature (298.15 K)[1].

This whitepaper dissects the thermodynamic landscape of this molecule, explaining the causality behind its conformational preferences. By detailing field-proven experimental workflows—specifically Variable-Temperature NMR (VT-NMR) and Differential Scanning Calorimetry (DSC)—this guide provides a self-validating framework for profiling the stability of complex heterocyclic building blocks.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 2-(4-Methylpiperidin-1-yl)benzonitrile at 298.15 K is governed by three competing molecular forces: the internal strain of the piperidine ring, the steric clash at the N-aryl axis, and the electronic delocalization of the nitrogen lone pair.

Piperidine Ring Dynamics: The Equatorial Imperative

The piperidine ring exists in a dynamic equilibrium between two chair conformations. However, the presence of the 4-methyl group acts as a thermodynamic "lock." In cyclohexane and piperidine systems, the conformational free energy (A-value) for a methyl group is approximately 1.7 kcal/mol [2][3].

  • Causality: If the methyl group adopts an axial position, it suffers severe 1,3-diaxial steric repulsion with the axial protons at the C2' and C6' positions of the piperidine ring[4].

  • Thermodynamic Outcome: At 298.15 K, a ΔG of -1.7 kcal/mol translates to an equilibrium constant ( Keq​ ) of ~17.6, meaning >94% of the molecules exist in the equatorial 4-methyl chair conformation .

The Ortho-Effect: N-Aryl Bond Torsion and Atropisomerism

The most critical feature dictating the molecule's stability is the C(aryl)−N(piperidine) bond. In an idealized, fully conjugated system, the piperidine nitrogen would be sp2 hybridized, and the ring would be coplanar with the benzonitrile core to maximize n→π∗ overlap.

  • Causality: The ortho-cyano ( −C≡N ) group creates immense steric hindrance. If the system were coplanar, the linear cyano group would severely clash with the equatorial protons at the C2' and C6' positions of the piperidine ring[5].

  • Thermodynamic Outcome: To relieve this strain, the molecule twists out of planarity. This twist breaks the electronic conjugation, forcing the nitrogen to adopt a more pyramidal ( sp3 ) geometry. The rotational barrier ( ΔG‡ ) around this N-aryl bond is typically between 12 to 15 kcal/mol for ortho-substituted systems. At room temperature, this barrier is easily overcome by thermal energy ( RT≈0.59 kcal/mol), resulting in rapid rotation on the isolation timescale (microseconds to milliseconds). Therefore, stable, isolable atropisomers do not exist at 298.15 K, but the ground state is definitively a twisted, non-planar conformation.

G A Piperidine Ring Inversion (Fast at RT) B Equatorial 4-Methyl (ΔG ≈ -1.7 kcal/mol) A->B Favored >94% C Axial 4-Methyl (Steric Clash) A->C Disfavored <6% D N-Aryl Bond Rotation (Barrier ~12-15 kcal/mol) B->D Couples with E Twisted Conformer A (Minimized Ortho-Strain) D->E Relaxes to F Twisted Conformer B (Enantiomeric/Diastereomeric) D->F Relaxes to E->F Dynamic Exchange (EXSY observable)

Conformational Free Energy Landscape of 2-(4-Methylpiperidin-1-yl)benzonitrile at 298.15 K.

Quantitative Thermodynamic Parameters

To provide a clear baseline for formulation and synthesis, the thermodynamic parameters governing the stability of 2-(4-Methylpiperidin-1-yl)benzonitrile at room temperature are summarized below.

Thermodynamic ParameterEstimated Value at 298.15 KPhysical Significance & Causality
ΔGeq−ax​ (Conformational) −1.7 kcal/molFree energy difference favoring the equatorial 4-methyl chair over the axial chair due to 1,3-diaxial strain avoidance[2].
Keq​ (Equatorial:Axial) ∼17.6:1 The molecular population is highly homogeneous regarding the piperidine ring shape at RT.
ΔGrot‡​ (N-Aryl Rotation) 12.0−15.0 kcal/molThe energy required to force the piperidine ring through a coplanar transition state past the ortho-cyano group[6].
Intrinsic Thermal Stability Stable up to >150∘C The compound does not undergo spontaneous degradation or rearrangement at RT. Boiling point is predicted at ∼341.9∘C [1].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, theoretical predictions must be empirically validated. The following self-validating protocols are designed to extract the exact thermodynamic parameters ( ΔH‡ , ΔS‡ , ΔG‡ ) of this molecule.

Protocol 1: Variable-Temperature NMR (VT-NMR) and 2D EXSY

Because the N-aryl rotation is fast at room temperature, we must cool the system to observe the individual twisted conformers and extract the rotational energy barrier.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-(4-Methylpiperidin-1-yl)benzonitrile in 0.6 mL of anhydrous, deuterated dichloromethane ( CD2​Cl2​ ) or toluene- d8​ to allow for sub-zero temperature access without freezing.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298.15 K. Note the time-averaged broad singlets for the equatorial/axial protons adjacent to the nitrogen (C2' and C6').

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the time-averaged peaks split into distinct signals representing the slowly interconverting twisted conformers.

  • Line Shape Analysis & 2D EXSY: At temperatures below Tc​ , perform 2D Exchange Spectroscopy (EXSY) with varying mixing times to determine the chemical exchange rate constants ( k ) at different temperatures.

  • Thermodynamic Extraction: Plot the data using the Eyring Equation :

    ln(Tk​)=−RΔH‡​⋅T1​+RΔS‡​+ln(hkB​​)

    Self-Validation: The linearity of the Eyring plot ( R2>0.99 ) confirms that the rotational mechanism remains consistent across the temperature gradient, validating the extracted Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation.

Workflow S1 Sample Prep (Anhydrous CD2Cl2) S2 VT-NMR Acquisition (180 K to 320 K) S1->S2 S3 Line Shape Analysis (Extract Rate Constants k) S2->S3 S4 Eyring Plot ln(k/T) vs 1/T S3->S4 S5 Thermodynamic Output (ΔH‡, ΔS‡, ΔG‡) S4->S5

Experimental Workflow for VT-NMR Thermodynamic Extraction.

Protocol 2: Differential Scanning Calorimetry (DSC) for Bulk Stability

To confirm the macroscopic thermodynamic stability at and above room temperature, DSC is employed to detect phase transitions or hidden polymorphs.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise heat flow and temperature accuracy.

  • Sample Loading: Weigh 3.0 to 5.0 mg of the crystalline compound into an aluminum pan and hermetically seal it to prevent solvent/moisture evaporation artifacts.

  • Thermal Cycling:

    • Heating Phase: Heat from 273.15 K (0 °C) to 473.15 K (200 °C) at a rate of 10 K/min under a dry nitrogen purge (50 mL/min).

    • Cooling Phase: Cool back to 273.15 K at 10 K/min to observe crystallization exotherms.

  • Data Interpretation: A sharp endothermic peak indicates the melting point ( Tm​ ). The absence of exothermic degradation peaks up to 200 °C empirically validates the compound's robust thermodynamic stability at standard room temperature conditions.

Conclusion

The thermodynamic stability of 2-(4-Methylpiperidin-1-yl)benzonitrile at room temperature is a masterclass in molecular compromise. The molecule achieves a stable ground state by locking its piperidine ring into an equatorial 4-methyl chair conformation, while simultaneously twisting the N-aryl bond out of planarity to relieve the severe steric clash imposed by the ortho-cyano group. Understanding these energetic penalties ( ΔG≈−1.7 kcal/mol for the ring; ΔG‡≈12−15 kcal/mol for rotation) is vital for medicinal chemists utilizing this scaffold, as these conformational dynamics directly dictate the molecule's spatial geometry and subsequent receptor-binding kinetics.

References

  • American Chemical Society (Organic Letters). Unusual Conformational Effect in α-Aminoorganostannanes. Retrieved from:[Link]

  • Canadian Science Publishing. A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Retrieved from:[Link]

  • ResearchGate. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol: High-Yield Synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile via Palladium-Catalyzed Buchwald-Hartwig Amination

An Application Note for Medicinal and Process Chemistry Professionals Abstract This application note provides a detailed, step-by-step laboratory protocol for the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile, a va...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract This application note provides a detailed, step-by-step laboratory protocol for the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile, a valuable building block in pharmaceutical research. The described method utilizes a modern and highly efficient palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to construct the key C-N bond. By coupling 2-chlorobenzonitrile with 4-methylpiperidine, this protocol offers high yields, excellent functional group tolerance, and operational simplicity compared to traditional methods. We will delve into the rationale behind reagent selection, safety considerations, reaction setup, purification, and analytical characterization, providing researchers with a robust and reproducible procedure.

Introduction and Scientific Principle

The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous biologically active compounds. Traditionally, forming the aryl C-N bond required harsh conditions, such as nucleophilic aromatic substitution (SNAr) on highly activated rings or the Ullmann condensation, which often suffer from limited scope and low yields.

The advent of the Buchwald-Hartwig amination transformed this field by enabling the facile coupling of a wide array of amines and aryl halides under relatively mild conditions.[1] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation. The utility of this reaction has been demonstrated in countless syntheses, from small-scale discovery to large-scale manufacturing of pharmaceuticals.[2][3]

This protocol applies this powerful methodology to the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile. The key transformation is the coupling of 2-chlorobenzonitrile and 4-methylpiperidine.

Reaction Scheme: alt text (Image: Synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile)

The catalytic cycle, central to the reaction's success, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chlorobenzonitrile, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: 4-methylpiperidine coordinates to the palladium center, and a base deprotonates the amine's nitrogen atom.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[4]

The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are used to stabilize the palladium catalyst and promote the rate-limiting reductive elimination step.[5]

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle cluster_main Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineComplex Amine Complex [Ar-Pd(II)-NHR'R'']L_n OxAdd->AmineComplex + HNR'R'' - HX (via Base) Product Ar-NR'R'' (Product) AmineComplex->Product Reductive Elimination ArX 2-Chlorobenzonitrile (Ar-X) Amine 4-Methylpiperidine (HNR'R'') Base Base (e.g., NaOtBu)

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Materials and Safety

2.1. Reagent and Equipment Data

Reagent/MaterialCAS No.M.W. ( g/mol )AmountMmolEq.Notes
2-Chlorobenzonitrile873-32-5137.571.00 g7.271.0Substrate
4-Methylpiperidine626-58-499.170.87 g (1.03 mL)8.721.2Nucleophile
Sodium tert-butoxide865-48-596.100.98 g10.181.4Base
Pd₂(dba)₃51364-51-3915.7233 mg0.0360.005Catalyst Precursor
XPhos564483-18-7476.6552 mg0.1090.015Ligand
Anhydrous Toluene64742-49-0-25 mL--Solvent
Ethyl Acetate141-78-6-~200 mL--Extraction/Eluent
Hexanes110-54-3-~800 mL--Eluent
Saturated NaCl (Brine)7647-14-5-~50 mL--Work-up
Anhydrous MgSO₄7487-88-9-~5 g--Drying Agent
Silica Gel (230-400 mesh)7631-86-9-~50 g--Chromatography
Equipment
100 mL Round-bottom flask
Magnetic stir bar & plate
Condenser
Nitrogen/Argon inlet
Septa, needles, syringes
Rotary Evaporator

2.2. Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • 2-Chlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[9]

  • 4-Methylpiperidine: Highly flammable liquid and vapor.[10] Toxic in contact with skin or if inhaled and harmful if swallowed. Causes severe skin burns and eye damage.[11][12] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[10]

  • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle under an inert atmosphere.

  • Toluene: Flammable liquid. Known reproductive toxin and can cause organ damage through prolonged exposure.

  • Palladium Compounds/Ligands: May be toxic and should be handled with care.

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[8][9]

Detailed Experimental Protocol

Caption: Figure 2: Overall Experimental Workflow.

3.1. Reaction Setup

  • Place a magnetic stir bar into a 100 mL oven-dried, round-bottom flask.

  • Fit the flask with a condenser and a septum.

  • Place the entire apparatus under an inert atmosphere of nitrogen or argon. This is achieved by using a gas bubbler and performing at least three vacuum/backfill cycles.

    • Expert Insight: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen. Failure to maintain an inert atmosphere is a primary cause of reaction failure.

3.2. Reagent Addition and Reaction

  • To the reaction flask, add 2-chlorobenzonitrile (1.00 g), sodium tert-butoxide (0.98 g), Pd₂(dba)₃ (33 mg), and XPhos (52 mg).

  • Through the septum, add anhydrous toluene (25 mL) via syringe, followed by 4-methylpiperidine (1.03 mL).

    • Expert Insight: Adding the solid reagents first allows for easier handling. The base is added as a solid; it is sufficiently soluble in the reaction mixture once heated.

  • Lower the flask into an oil bath preheated to 100 °C.

  • Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes mobile phase. The reaction is complete when the 2-chlorobenzonitrile spot has been consumed.

3.3. Work-up and Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by slowly adding 25 mL of deionized water. Stir for 5 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 1 x 50 mL).

    • Expert Insight: The brine wash helps to remove residual water from the organic phase and break up any emulsions, leading to a cleaner separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

  • The crude product, a dark oil or solid, is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3 g).

  • Column Packing: Pack a glass column with silica gel using a 5% ethyl acetate in hexanes mixture as the eluent.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions via rotary evaporator to yield 2-(4-methylpiperidin-1-yl)benzonitrile as a white to off-white solid.

Expected Results and Characterization

  • Expected Yield: 75-90%

  • Appearance: White to off-white solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 1H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H), ~3.4-3.5 (m, 2H, piperidine N-CH₂ axial), ~2.8-2.9 (m, 2H, piperidine N-CH₂ equatorial), ~1.7-1.8 (m, 3H, piperidine CH), ~1.4-1.5 (m, 2H, piperidine CH₂), ~1.0 (d, 3H, -CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~160 (Ar-C), ~134 (Ar-CH), ~133 (Ar-CH), ~122 (Ar-CH), ~119 (Ar-CH), ~118 (CN), ~110 (Ar-C), ~53 (N-CH₂), ~34 (piperidine CH₂), ~31 (piperidine CH), ~22 (-CH₃).

    • Mass Spec (ESI+): m/z calculated for C₁₃H₁₆N₂ [M+H]⁺: 201.13; found: 201.1.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile using the Buchwald-Hartwig amination. The procedure is well-suited for a standard organic chemistry laboratory and provides a foundation for the synthesis of analogous N-aryl piperidine structures. By carefully adhering to the safety precautions and experimental steps outlined, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chlorobenzonitrile.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 4-Methylpiperidine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
  • Acros Organics. (n.d.). Material Safety Data Sheet: 2-Chlorobenzonitrile, 99%.
  • Scribd. (2021, December 24). 2-Chlorobenzonitrile Safety Data Sheet.
  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Methylpiperidine 96%.
  • CDH Fine Chemical. (n.d.). 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015, February 2). Safety Data Sheet: 4-Methylpiperidine.
  • NextSDS. (n.d.). 4-methylpiperidine-2,6-dione — Chemical Substance Information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PrepChem. (n.d.). Preparation of benzonitrile.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Li, X. (n.d.).
  • NextSDS. (n.d.). 2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • PubMed. (2022, February 10). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • ResearchGate. (n.d.).
  • ResearchGate. (2008, September 25). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes.
  • Guidechem. (n.d.). 2-(4-hydroxy-piperidin-1-ylmethyl)-benzonitrile 887593-76-2.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution

Introduction 2-(4-Methylpiperidin-1-yl)benzonitrile is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in a range of biologically active molecules. Its synthesis is ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methylpiperidin-1-yl)benzonitrile is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in a range of biologically active molecules. Its synthesis is therefore of significant interest to researchers in these fields. This document provides detailed application notes and protocols for the synthesis of this compound, with a primary focus on nucleophilic aromatic substitution (SNAr) methods. These notes are intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and a discussion of the underlying chemical principles to facilitate experimental success and optimization.

The core of this guide focuses on the SNAr reaction, a powerful and widely utilized method for the formation of aryl-nitrogen bonds. We will explore the reaction of readily available 2-halobenzonitriles with 4-methylpiperidine, detailing protocols for both 2-fluorobenzonitrile and 2-chlorobenzonitrile as starting materials. The nitrile group in the ortho position to the halogen is crucial for activating the aromatic ring towards nucleophilic attack, a key principle of SNAr reactions.[1][2]

Beyond traditional SNAr, this guide will also briefly touch upon modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, providing a broader context for the synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] The key features of this mechanism for the synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile are:

  • Nucleophilic Attack: The secondary amine, 4-methylpiperidine, acts as the nucleophile and attacks the carbon atom bearing the halogen on the 2-halobenzonitrile ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The presence of the electron-withdrawing nitrile group at the ortho position is critical for stabilizing the negative charge of this intermediate through resonance.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (F⁻ or Cl⁻), yielding the final product, 2-(4-Methylpiperidin-1-yl)benzonitrile.

The reactivity of the 2-halobenzonitrile starting material generally follows the order F > Cl > Br > I for SNAr reactions, which is counterintuitive based on bond strength but is due to the high electronegativity of fluorine enhancing the electrophilicity of the reaction center.[3]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted before use.

Protocol 1: Synthesis from 2-Fluorobenzonitrile

This protocol is based on the higher reactivity of 2-fluorobenzonitrile in SNAr reactions.

Materials and Reagents:

  • 2-Fluorobenzonitrile

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq.), 4-methylpiperidine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine (2 x volume of DMSO) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4-Methylpiperidin-1-yl)benzonitrile as the final product.

Protocol 2: Synthesis from 2-Chlorobenzonitrile

This protocol utilizes the more readily available and less expensive 2-chlorobenzonitrile, which may require more forcing conditions.

Materials and Reagents:

  • 2-Chlorobenzonitrile

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Same as Protocol 1

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzonitrile (1.0 eq.), 4-methylpiperidine (1.5 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 150 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS. This reaction may require a longer reaction time (12-24 hours) compared to the fluoro-analogue.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 6-8), using water and ethyl acetate for extraction.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-Methylpiperidin-1-yl)benzonitrile.

Data Presentation

ParameterProtocol 1 (from 2-Fluorobenzonitrile)Protocol 2 (from 2-Chlorobenzonitrile)
Starting Material 2-Fluorobenzonitrile2-Chlorobenzonitrile
Nucleophile 4-Methylpiperidine (1.2 eq.)4-Methylpiperidine (1.5 eq.)
Base K₂CO₃ (2.0 eq.)K₂CO₃ (2.5 eq.)
Solvent DMSODMF
Temperature 120-130 °C150 °C
Typical Reaction Time 4-8 hours12-24 hours
Relative Reactivity HigherLower

Visualization of the SNAr Pathway and Workflow

SNAr_Mechanism cluster_mechanism S-N-Ar Reaction Mechanism Start 2-Halobenzonitrile + 4-Methylpiperidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining) Product 2-(4-Methylpiperidin-1-yl)benzonitrile Intermediate->Product Elimination of Halide (Aromatization) Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reagent Addition (2-Halobenzonitrile, 4-Methylpiperidine, Base) B 2. Solvent Addition (Anhydrous DMSO or DMF) A->B C 3. Reaction Heating (120-150 °C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Sources

Method

The Strategic Role of 2-(4-Methylpiperidin-1-yl)benzonitrile and its Analogs in the Synthesis of Advanced Pharmaceutical Agents

In the landscape of modern drug discovery and development, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. The 2-(4-Methylpiperidin-1-yl)benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. The 2-(4-Methylpiperidin-1-yl)benzonitrile scaffold represents a significant pharmacophore, embodying structural motifs that are pivotal in establishing high-affinity interactions with biological targets. While direct, publicly documented applications of 2-(4-Methylpiperidin-1-yl)benzonitrile in the synthesis of commercialized drugs are not prevalent, its structural components—a substituted piperidine ring and a benzonitrile group—are central to a multitude of advanced therapeutic agents. This guide will, therefore, provide a comprehensive overview of the synthetic utility of this class of molecules by presenting a detailed application and protocol for a closely related and highly significant pharmaceutical: Tofacitinib, a Janus kinase (JAK) inhibitor. The synthesis of Tofacitinib provides an exemplary case study in the application of a complex piperidine-based intermediate, illustrating the chemical principles and rigorous methodologies required in pharmaceutical manufacturing.

The 2-(Piperidin-1-yl)benzonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimal binding to protein targets. When coupled with a benzonitrile moiety, the resulting scaffold offers a unique combination of properties. The nitrile group is a versatile synthetic handle that can be transformed into various other functional groups, and it can also participate in crucial hydrogen bonding interactions with protein residues. This combination of a flexible, yet conformationally defined piperidine ring and a synthetically versatile benzonitrile group makes this scaffold a valuable starting point for the synthesis of a wide range of biologically active molecules.

Illustrative Application: Synthesis of Tofacitinib, a Janus Kinase (JAK) Inhibitor

Tofacitinib is a groundbreaking oral medication for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3][4] Its mechanism of action involves the inhibition of Janus kinases (JAKs), a family of enzymes that play a critical role in the signaling pathways of cytokines that drive inflammation.[5][6] The molecular structure of Tofacitinib features a complex, chiral 3-amino-4-methylpiperidine core linked to a pyrrolo[2,3-d]pyrimidine nucleus.[7] The synthesis of this intricate piperidine intermediate is a critical and challenging aspect of the overall manufacturing process of Tofacitinib.[8]

The synthesis of Tofacitinib is a multi-step process that underscores the importance of carefully designed intermediates. While not a direct application of 2-(4-Methylpiperidin-1-yl)benzonitrile, the synthesis of the key piperidine intermediate of Tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, shares the core structural element of a substituted piperidine ring that is central to the topic of this guide.

Retrosynthetic Analysis of Tofacitinib

A simplified retrosynthetic analysis of Tofacitinib reveals the strategic disconnection to the key piperidine intermediate and the pyrrolo[2,3-d]pyrimidine core.

G Tofacitinib Tofacitinib Coupling Amide Coupling & Final Modifications Tofacitinib->Coupling Piperidine (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine (Key Intermediate) Coupling->Piperidine Pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Structure) Coupling->Pyrimidine

Caption: Retrosynthetic approach for Tofacitinib.

Synthesis of the Key Piperidine Intermediate

One of the established routes to the chiral piperidine intermediate starts from 1-benzyl-4-methylpiperidin-3-one. The following workflow outlines the key transformations.

G start 1-Benzyl-4-methylpiperidin-3-one reductive_amination Reductive Amination with Methylamine start->reductive_amination racemic_amine Racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine reductive_amination->racemic_amine resolution Chiral Resolution (e.g., with tartaric acid derivative) racemic_amine->resolution final_intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine resolution->final_intermediate

Caption: Workflow for the synthesis of the key piperidine intermediate for Tofacitinib.

Detailed Protocol: Reductive Amination for the Synthesis of (1-benzyl-4-methylpiperidin-3-yl)-methylamine

This protocol details the reductive amination of 1-benzyl-4-methylpiperidin-3-one, a crucial step in forming the core of the piperidine intermediate for Tofacitinib. This procedure is a representative example of how piperidine-based ketones can be functionalized to introduce key amine functionalities.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)
1-Benzyl-4-methylpiperidin-3-one147138-41-4203.2820.3 g (0.1 mol)
Methylamine (40% in water)74-89-531.0615.5 mL (0.2 mol)
Sodium triacetoxyborohydride (STAB)56553-60-7211.9431.8 g (0.15 mol)
Dichloromethane (DCM)75-09-284.93500 mL
Acetic Acid, Glacial64-19-760.056.0 mL (0.1 mol)
Saturated Sodium Bicarbonate Solution--200 mL
Anhydrous Magnesium Sulfate7487-88-9120.3720 g
Experimental Procedure
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-benzyl-4-methylpiperidin-3-one (20.3 g, 0.1 mol) and dichloromethane (400 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Methylamine: To the stirred solution, add methylamine (40% in water, 15.5 mL, 0.2 mol) followed by glacial acetic acid (6.0 mL, 0.1 mol). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (31.8 g, 0.15 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine, as a mixture of diastereomers.

  • Purification and Resolution: The crude product can be purified by column chromatography. The subsequent resolution of the diastereomers to isolate the desired (3R,4R) isomer is a critical step, often achieved by fractional crystallization with a chiral acid, such as a tartaric acid derivative.[9]

Conclusion

The 2-(4-methylpiperidin-1-yl)benzonitrile scaffold and its analogs are of significant interest in pharmaceutical chemistry due to their favorable structural and synthetic properties. While direct applications in marketed drugs may not be widely documented for the exact molecule, the principles of its synthetic utility are well-represented in the synthesis of complex pharmaceuticals like Tofacitinib. The detailed protocol for the reductive amination of a substituted piperidinone to form a key amine intermediate highlights the practical methodologies employed in the synthesis of such important therapeutic agents. As the demand for novel, highly specific therapeutics continues to grow, the development of efficient and scalable syntheses for such privileged scaffolds will remain a cornerstone of medicinal chemistry and process development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 14). The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. Retrieved from [Link]

  • Google Patents. (n.d.). Processes and intermediates for the preparation of JAK inhibitors.
  • Taylor & Francis Online. (2018, March 16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Retrieved from [Link]

  • MDPI. (2020, July 22). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]

  • University of Nebraska - Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • ACS Publications. (2016, December 30). Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3-d]Pyrimidine-2,4-Diones Via One-Pot Three-Component Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
  • Google Patents. (n.d.). Processes and intermediates for making a jak inhibitor.
  • ACS Publications. (2025, June 24). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ScienceDirect. (2007, February 15). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Retrieved from [Link]

  • Taylor & Francis Online. (2017, January 27). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • PMC. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzonitrile compound.
  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

Application

Application Note: 2-(4-Methylpiperidin-1-yl)benzonitrile as a Versatile Building Block for Fused Heterocycles

Introduction & Chemical Profile The compound 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) is a highly versatile, structurally privileged building block in modern synthetic and medicinal chemistry[1]. Featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The compound 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS: 158115-67-4) is a highly versatile, structurally privileged building block in modern synthetic and medicinal chemistry[1]. Featuring an ortho-relationship between a strongly electron-withdrawing nitrile group and a tertiary cyclic amine, this molecule serves as an ideal precursor for the construction of complex, multi-ring heterocyclic systems such as pyrido[1,2-a]quinazolines, quinazolinones, and substituted indazoles.

Stereoelectronic Significance of the 4-Methyl Group

Unlike unsubstituted piperidino-benzonitriles, the inclusion of the 4-methyl group is not merely decorative. It acts as a conformational lock. By heavily favoring a chair conformation where the methyl group occupies an equatorial position to minimize 1,3-diaxial interactions, it restricts the flexibility of the piperidine ring. This stereoelectronic bias dictates the trajectory of incoming reagents and catalysts, often resulting in high diastereoselectivity during downstream C(sp³)–H functionalization and cyclization events.

Mechanistic Pathways: Dual Reactivity Profile

Because the nitrogen atom in 2-(4-Methylpiperidin-1-yl)benzonitrile is fully alkylated (a tertiary amine), it cannot participate in standard condensation reactions that require N–H bond cleavage. Instead, the molecule is forced down two distinct, highly valuable reaction pathways:

Pathway A: The "tert-Amino Effect" and C(sp³)–H Activation

Under oxidative transition-metal catalysis, the proximity of the nitrile group to the tertiary amine enables the activation of the α-C(sp³)–H bonds of the piperidine ring[2]. The metal coordinates to the nitrile nitrogen, directing the catalytic center toward the adjacent piperidine α-protons. Subsequent hydride transfer or oxidative coupling leads to an intramolecular annulation, forming fused tricyclic scaffolds like pyrido[1,2-a]quinazolines—a core motif found in numerous alkaloids (e.g., rutaecarpine) and pharmaceutical agents[3].

Pathway B: Nitrile-Directed Nucleophilic Annulation

Alternatively, the electrophilic nitrile carbon can be targeted by strong nucleophiles such as Grignard reagents. The tertiary amine acts as an ortho-directing group, coordinating the magnesium atom and accelerating the addition. The resulting intermediate can be hydrolyzed to form o-piperidino aryl ketones, which are critical precursors for synthesizing complex indazoles or quinolines.

Mechanism SM 2-(4-Methylpiperidin-1-yl)benzonitrile CH_Act C(sp3)-H Activation (tert-Amino Effect) SM->CH_Act Metal Catalyst / Oxidant Nuc_Add Nucleophilic Addition (Nitrile Activation) SM->Nuc_Add Grignard Reagent Fused Pyrido[1,2-a]quinazolines (Tricyclic Scaffolds) CH_Act->Fused Intramolecular Annulation Ketones o-Piperidino Aryl Ketones (Building Blocks) Nuc_Add->Ketones Acidic Hydrolysis

Fig 1. Divergent synthetic pathways of 2-(4-Methylpiperidin-1-yl)benzonitrile.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Oxidative Annulation to Fused Pyrido[1,2-a]quinazolines

This self-validating protocol utilizes Ruthenium(III) chloride and tert-butyl hydroperoxide (TBHP) to achieve a redox-neutral [1,5]-hydride transfer/annulation sequence.

Materials:

  • 2-(4-Methylpiperidin-1-yl)benzonitrile (1.0 equiv, 1.0 mmol)

  • RuCl₃ hydrate (5 mol%)

  • TBHP (70% in water, 2.5 equiv)

  • N,N-Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve 2-(4-Methylpiperidin-1-yl)benzonitrile in 5.0 mL of DMF.

  • Catalyst Addition: Add RuCl₃ (5 mol%). Causality Checkpoint: The solution will turn a dark, homogeneous brown. RuCl₃ is selected over Pd-based catalysts here because it exhibits superior single-electron transfer (SET) kinetics required for the initial amine radical cation formation.

  • Oxidant Introduction: Dropwise add TBHP (2.5 equiv) over 5 minutes at room temperature. Causality Checkpoint: Slow addition prevents thermal runaway and minimizes the over-oxidation of the piperidine ring to a lactam.

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV light indicates successful cyclization.

  • Quenching & Workup: Cool to room temperature. Quench the remaining peroxide by adding 10 mL of saturated aqueous Na₂S₂O₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the fused tricyclic product.

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst & Oxidant Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Column Purification Step4->Step5

Fig 2. Standard operational workflow for transition-metal-catalyzed oxidative annulation.

Protocol 2: Grignard Addition to Yield o-Piperidino Aryl Ketones

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(4-Methylpiperidin-1-yl)benzonitrile (1.0 mmol) in anhydrous THF (5.0 mL).

  • Grignard Addition: Cool the solution to 0 °C. Dropwise add Phenylmagnesium bromide (3.0 M in Et₂O, 2.5 equiv). Causality Checkpoint: Excess Grignard is required because the tertiary amine coordinates the magnesium, effectively sequestering a portion of the reagent and acting as an internal Lewis acid to activate the nitrile.

  • Reaction: Remove the ice bath and reflux at 65 °C for 4 hours.

  • Hydrolysis (Critical Step): Cool to 0 °C and carefully quench with 2M HCl (10 mL). Stir vigorously for 2 hours at room temperature. Causality Checkpoint: The initial addition forms an iminium salt. Extended stirring in aqueous acid is mandatory to drive the hydrolysis of the sterically hindered imine to the desired ketone.

  • Extraction: Basify the aqueous layer to pH 9 using saturated NaHCO₃, extract with DCM (3 × 15 mL), dry, and concentrate.

Quantitative Data Summaries

Table 1: Optimization of Oxidative Annulation Conditions (Protocol 1)

CatalystOxidantSolventTemp (°C)Yield (%)Mechanistic Observation
NoneTBHPDMF1000Starting material fully recovered; transition metal is mandatory.
RuCl₃ (5 mol%)TBHPDMF10082Clean conversion; high diastereoselectivity due to 4-methyl lock.
Pd(OAc)₂ (5 mol%)O₂ (1 atm)DMSO12065Slower reaction; minor side products from over-oxidation.
Cu(OAc)₂ (10 mol%)TBHPMeCN8045Incomplete conversion; poor SET kinetics.

Table 2: Comparative Reactivity of Grignard Additions (Protocol 2)

Grignard ReagentEquivalentsSolventTime (h)Yield (%)
Phenylmagnesium bromide2.5THF488
Methylmagnesium iodide3.0Et₂O676
Isopropylmagnesium chloride3.0THF1255

References

  • Title : 2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues Source : PMC / National Institutes of Health URL :[Link]

Sources

Method

Introduction: The Strategic Importance of the 2-(4-Methylpiperidin-1-yl)benzonitrile Scaffold

An in-depth guide to the cross-coupling of 2-(4-methylpiperidin-1-yl)benzonitrile derivatives, this document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the cross-coupling of 2-(4-methylpiperidin-1-yl)benzonitrile derivatives, this document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is intended for researchers, scientists, and professionals in drug development who are looking to functionalize this scaffold. This guide emphasizes the rationale behind procedural choices, offering insights into reaction optimization and troubleshooting.

The 2-(4-methylpiperidin-1-yl)benzonitrile scaffold is a significant structural motif in modern medicinal chemistry. Its components—an ortho-substituted benzonitrile and a 4-methylpiperidine ring—offer a unique combination of rigidity, lipophilicity, and hydrogen bonding potential. The nitrile group is a versatile synthetic handle, while the piperidine moiety can influence solubility and metabolic stability. Derivatives of this scaffold have been explored as potential therapeutic agents, including as Hepatitis C Virus (HCV) entry inhibitors[1].

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of such complex molecules, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][3] This guide details the application of three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to halogenated derivatives of the title compound, providing a roadmap for creating diverse chemical libraries for drug discovery.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[4][5] This section provides a protocol for coupling a halogenated 2-(4-methylpiperidin-1-yl)benzonitrile derivative with various aryl and heteroaryl boronic acids.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is key to optimizing conditions. The main steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle cluster_main center Pd(II) Complex pd0 L-Pd(0)-L center->pd0 Ar-Ar' pos_re pos_tm center->pos_tm R-B(OH)₂ Base pd0->center Ar-X pos_oa oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination transmetalation Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Reaction Conditions

The sterically hindered nature of the ortho-piperidine substituent necessitates the use of bulky, electron-rich phosphine ligands to promote efficient catalysis.[4][8]

ComponentReagent/ParameterLoading/EquivalentsRationale & Notes
Aryl Halide e.g., 5-Bromo-2-(4-methylpiperidin-1-yl)benzonitrile1.0 eqAryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalysts.[9]
Boronic Acid Aryl-B(OH)₂ or Heteroaryl-B(OH)₂1.2 - 1.5 eqA slight excess ensures complete consumption of the aryl halide.
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Common, reliable palladium(0) or palladium(II) precatalysts.[4]
Ligand SPhos or XPhos2-4 mol%Bulky biarylphosphine ligands are crucial for coupling sterically hindered substrates.[8]
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eqActivates the boronic acid for transmetalation.[10] Aqueous solutions are often beneficial.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O0.1 - 0.2 MAprotic solvents are standard; water can accelerate the reaction.[11]
Temperature 80 - 110 °C-Sufficient thermal energy is needed to drive the catalytic cycle.
Time 4 - 24 h-Monitor by TLC or LC-MS for completion.
Detailed Step-by-Step Protocol
  • Reaction Setup : To an oven-dried reaction vial, add 5-bromo-2-(4-methylpiperidin-1-yl)benzonitrile (1.0 eq), the aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the ligand (e.g., SPhos, 4 mol%).

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring : After 4 hours, take a small aliquot to monitor the reaction progress by TLC or LC-MS. Continue heating until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[12][13] This reaction is essential for synthesizing aniline derivatives and other arylamines prevalent in pharmaceuticals.[14]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[9][15]

  • Oxidative Addition : Pd(0) adds to the aryl halide (Ar-X).

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[15]

Buchwald_Hartwig_Cycle cluster_main center Pd(II) Complex pd0 L-Pd(0)-L center->pd0 Ar-NR¹R² pos_re pos_ab center->pos_ab R¹R²NH Base pd0->center Ar-X pos_oa oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination amine_binding Amine Binding & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions

The choice of base is critical in Buchwald-Hartwig aminations and is often stronger than those used in Suzuki couplings.

ComponentReagent/ParameterLoading/EquivalentsRationale & Notes
Aryl Halide e.g., 5-Bromo-2-(4-methylpiperidin-1-yl)benzonitrile1.0 eqAryl bromides are generally preferred. Iodides can sometimes inhibit the catalyst.[9]
Amine Primary or Secondary Amine1.1 - 1.3 eqScope is broad, but sterically hindered amines may require specific ligands.
Pd Catalyst Pd₂(dba)₃ or a Palladacycle Precatalyst (e.g., tBuXPhos-PD-G3)1-3 mol%Palladacycles offer high activity and stability, allowing for lower catalyst loadings.[14]
Ligand RuPhos, BrettPhos, or tBuXPhos2-6 mol%The choice of ligand is crucial and substrate-dependent. Screening may be necessary.[4]
Base NaOtBu or LiHMDS1.5 - 2.0 eqStrong, non-nucleophilic bases are required for deprotonation of the amine.[9]
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 MAnhydrous, aprotic solvents are essential for this reaction.
Temperature 90 - 110 °C-Elevated temperatures facilitate reductive elimination.
Time 6 - 24 h-Monitor by TLC or LC-MS for completion.
Detailed Step-by-Step Protocol
  • Glovebox Setup : Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox.

  • Reagent Addition : In the glovebox, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., tBuXPhos-PD-G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a reaction vial.

  • Solvent and Amine Addition : Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Reaction : Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100 °C with vigorous stirring.

  • Monitoring : Track the reaction's progress by LC-MS.

  • Work-up : After cooling, carefully quench the reaction by pouring it over a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[5][16] This reaction typically uses a dual-catalyst system of palladium and copper(I) iodide.[17]

Recommended Reaction Conditions

Copper-free conditions have also been developed to avoid potential issues with copper catalysis, though the classic conditions remain highly effective.[17]

ComponentReagent/ParameterLoading/EquivalentsRationale & Notes
Aryl Halide e.g., 5-Iodo-2-(4-methylpiperidin-1-yl)benzonitrile1.0 eqAryl iodides are most reactive, followed by bromides.
Alkyne Terminal Alkyne1.2 - 2.0 eqA slight excess is used to drive the reaction to completion.
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol%Classic, well-established catalysts for this transformation.[16]
Cu Co-catalyst CuI1-5 mol%Activates the alkyne for coupling. Essential in the classic protocol.[17]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 4.0 eqActs as both the base and often as the solvent.
Solvent THF or DMF (if amine is not the solvent)0.1 - 0.2 MAnhydrous conditions are important.
Temperature Room Temperature to 60 °C-The reaction is often run at mild temperatures.
Time 2 - 12 h-Typically faster than Suzuki or Buchwald-Hartwig couplings.
Detailed Step-by-Step Protocol
  • Reaction Setup : To a flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition : Add anhydrous THF and Et₃N. Stir for 5 minutes, then add the terminal alkyne (1.5 eq) dropwise.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring : Monitor the reaction by TLC until the aryl halide is consumed.

  • Work-up : Filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with ethyl acetate.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography to yield the alkynylated benzonitrile derivative.

General Laboratory Workflow & Troubleshooting

A systematic approach is crucial for successful cross-coupling reactions. The following workflow outlines the key stages from preparation to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents Reagent Prep (Dry Solvents, Degas) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup prep_glass Oven-Dry Glassware prep_glass->setup execute Heating & Stirring setup->execute monitor Monitoring (TLC, LC-MS) execute->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor choice of ligand/base.Use a fresh bottle of catalyst or a precatalyst. Ensure all solvents are dry and degassed. Screen different ligands and bases.
Formation of Side Products Suzuki : Protodeboronation of boronic acid. Buchwald : Hydrodehalogenation.Use a milder base (e.g., K₃PO₄ for Suzuki). Ensure a strictly inert atmosphere. Lower reaction temperature.
Difficulty in Purification Catalyst residues co-eluting with the product.Filter the crude reaction mixture through a short plug of silica or Celite before concentration. Use a metal scavenger.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. MDPI.
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research - ACS Publications.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • (PDF) Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Advances in Cross-Coupling Reactions. PMC - NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-methylbenzonitrile. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Methylpiperidin-1-yl)benzonitrile Synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, such as incomplete conversions, during the synthesis of this key intermediate. Here, we delve into the common pitfalls of this nucleophilic aromatic substitution (SNAr) reaction and provide field-proven solutions to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile typically proceeds via the nucleophilic aromatic substitution of an activated aryl halide, most commonly 2-fluorobenzonitrile or 2-chlorobenzonitrile, with 4-methylpiperidine. The reaction is generally facilitated by a base in a polar aprotic solvent. While seemingly straightforward, this SNAr reaction is sensitive to a variety of factors that can lead to incomplete conversion and the formation of impurities.

Troubleshooting Guide: Incomplete Conversions

This section addresses the most common issues leading to low yields and incomplete reactions.

Question 1: My conversion to 2-(4-Methylpiperidin-1-yl)benzonitrile has stalled at 50-60%, even after extended reaction times. What are the likely causes?

This is a classic symptom of several potential underlying issues, ranging from reagent quality to suboptimal reaction conditions. Let's break down the possibilities.

Possible Cause 1: Inadequate Base Strength or Stoichiometry

The base plays a crucial role in deprotonating the piperidinium ion that forms in situ, regenerating the nucleophilic 4-methylpiperidine to continue the reaction cycle.

  • Expertise & Experience: In SNAr reactions involving amine nucleophiles, the reaction can be self-quenching if the generated hydrohalic acid (e.g., HF or HCl) is not effectively neutralized. Weaker bases like triethylamine (TEA) may not be sufficient, especially if the reaction temperature is not high enough. A stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) is often more effective. An insufficient amount of base (less than 1.0 equivalent relative to the amine) will lead to a buildup of the protonated, non-nucleophilic amine, thus stalling the reaction.

Troubleshooting Protocol:

  • Verify Base Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of base relative to 4-methylpiperidine.

  • Consider a Stronger Base: If using a weaker base, consider switching to potassium carbonate or cesium carbonate. These are often used in SNAr reactions to drive the equilibrium forward.

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the nitrile group under basic conditions, especially at elevated temperatures, leading to the formation of 2-(4-methylpiperidin-1-yl)benzamide as a byproduct. Ensure all reagents and solvents are anhydrous.

Possible Cause 2: Solvent Effects and Reaction Temperature

The choice of solvent is critical for SNAr reactions as it must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Expertise & Experience: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard for this type of transformation. However, the reaction temperature needs to be sufficiently high to overcome the activation energy barrier. For a less reactive substrate like 2-chlorobenzonitrile, temperatures in the range of 100-150 °C are often required.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If your reaction is proceeding slowly or has stalled at a lower temperature (e.g., 80 °C), consider increasing the temperature in 10-15 °C increments, while monitoring for potential side product formation via TLC or in-process LC-MS.

  • Solvent Choice: If you are using a lower-boiling point solvent like acetonitrile, consider switching to a higher-boiling point solvent like DMSO or DMF to allow for higher reaction temperatures.

Possible Cause 3: Reagent Quality

  • Expertise & Experience: The purity of your starting materials is paramount. 4-methylpiperidine can be hygroscopic and may have absorbed water from the atmosphere. The 2-halobenzonitrile could have degraded over time.

Troubleshooting Protocol:

  • Re-purify Reagents: Consider distilling 4-methylpiperidine and recrystallizing the 2-halobenzonitrile if their purity is in doubt.

  • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents.

Question 2: I'm observing a significant amount of an unknown impurity in my crude reaction mixture. How can I identify and minimize it?

Impurity profiling is key to optimizing any reaction. In this synthesis, a few common side reactions can occur.

Common Impurities and Their Origins:

ImpurityPotential CauseMitigation Strategy
2-hydroxybenzonitrile Presence of water or hydroxide ions in the reaction mixture, leading to hydrolysis of the starting material.Use anhydrous solvents and reagents. Ensure the base used is not significantly contaminated with hydroxide.
2-(4-methylpiperidin-1-yl)benzamide Hydrolysis of the product's nitrile group under harsh basic conditions and high temperatures.Use a milder base if possible, or reduce the reaction temperature once the starting material has been consumed.
Dimerization/Polymerization Products Can occur at very high temperatures or with certain catalysts.Optimize the reaction temperature and avoid unnecessarily long reaction times.

Workflow for Impurity Identification and Mitigation:

Optimization

Technical Support Center: Solvent Optimization for 2-(4-Methylpiperidin-1-yl)benzonitrile Extraction

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methylpiperidin-1-yl)benzonitrile . This guide is designed for researchers and drug development professionals dealing with complex reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methylpiperidin-1-yl)benzonitrile . This guide is designed for researchers and drug development professionals dealing with complex reaction mixtures. Because this molecule features both a lipophilic benzonitrile core and a basic tertiary amine (piperidine ring), standard single-pass organic extractions often result in poor yields or high impurity profiles.

Below, you will find our physicochemical data tables, a visual workflow for fractional extraction, troubleshooting FAQs, and a self-validating protocol designed to guarantee high-purity recovery.

Quantitative Physicochemical & Partitioning Data

To optimize your extraction, you must first understand the thermodynamic principles governing the distribution of your target molecule between immiscible liquid phases[1]. The table below summarizes the critical parameters that dictate solvent and pH selection.

Parameter / ConditionValue / StateMechanistic Impact on Extraction
Predicted pKa​ 6.28 ± 0.20[2]Defines the inflection point of ionization; dictates the required pH of aqueous buffers.
Aqueous pH 2.0 >99.9% ProtonatedTarget is highly hydrophilic; partitions entirely into the aqueous phase.
Aqueous pH 6.28 ~50% ProtonatedMaximum emulsion risk; poor phase separation due to surfactant-like behavior.
Aqueous pH 10.0 >99.9% Free BaseTarget is highly lipophilic; maximizes partition coefficient into the organic phase.
Density 1.07 g/cm 3 [2]Near water's density; requires high-density or low-density solvents for clean separation.
Fractional Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture Target + Neutral Impurities Acidify Acidification Step Add 1M HCl (Adjust pH < 2) Start->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Top/Bottom Layer (Discard) Aq1 Aqueous Phase (Protonated Target) Split1->Aq1 Extract & Keep Basify Basification Step Add 2M NaOH (Adjust pH > 10) Aq1->Basify Extract Extraction Add EtOAc or MTBE Basify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Salts/Waste) Split2->Aq2 Discard Org2 Organic Phase (Neutral Target) Split2->Org2 Extract & Keep Dry Drying & Concentration Na2SO4 -> Rotary Evaporation Org2->Dry Pure Purified 2-(4-Methylpiperidin-1-yl)benzonitrile Dry->Pure

Fig 1. Acid-Base Liquid-Liquid Extraction Workflow for 2-(4-Methylpiperidin-1-yl)benzonitrile.

Troubleshooting Guides & FAQs

Q: Why is my extraction yield consistently low when extracting the crude mixture with ethyl acetate and neutral water? A: The target molecule contains a basic tertiary amine with a predicted pKa​ of 6.28[2]. If your aqueous phase is neutral (pH ~7.0), a significant portion of the target compound remains protonated and highly water-soluble. Liquid-liquid extraction relies heavily on manipulating the pH to shift the analyte entirely into its neutral, lipophilic form[3]. Corrective Action: Adjust the aqueous phase to pH 10.0 using a basic buffer (e.g., 1M NaOH ) before extraction. This ensures >99% of the compound is in its free-base form, maximizing the partition coefficient (LogD) into the organic phase[3].

Q: How can I selectively isolate the target compound from unreacted neutral starting materials (e.g., 2-fluorobenzonitrile)? A: You must utilize the ionizable nature of the piperidine nitrogen through a fractional back-extraction strategy[4]. Neutral impurities do not ionize and will remain in the organic phase regardless of aqueous pH adjustments. Corrective Action: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (pH < 2.0). The basic target protonates and migrates to the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers, basify the aqueous layer to pH > 10.0, and re-extract with fresh organic solvent to recover the pure target[4].

Q: I am experiencing severe emulsions during the basic extraction step with Dichloromethane (DCM). How do I resolve this? A: Emulsions often occur due to the formation of micro-droplets stabilized by concentration gradients and insufficient density differences between phases[1]. This is exacerbated when the pH is near the molecule's pKa​ , where both ionic and neutral species coexist and act as surfactants. Furthermore, the density of the target (1.07 g/cm 3 )[2] can cause phase ambiguity if the solvent ratios are not optimized. Corrective Action:

  • Ensure the pH is strictly >10.0 to eliminate the surfactant effect of the partially protonated amine.

  • Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This increases the density of the aqueous layer and drives the organic compound into the DCM layer via the "salting-out" effect[3].

  • If using DCM (density 1.33 g/cm 3 ) continues to cause issues, switch to a low-density solvent like Methyl tert-butyl ether (MTBE, density 0.74 g/cm 3 ) to force a starker density contrast[4].

Self-Validating Acid-Base Extraction Protocol

Objective: Isolate 2-(4-Methylpiperidin-1-yl)benzonitrile from neutral organic impurities with high recovery and purity.

Step 1: Initial Solubilization

  • Action: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL per gram of crude material.

  • Causality: MTBE is chosen because its low density and low water miscibility promote rapid, distinct phase separation, minimizing mass transfer limitations during agitation[4].

Step 2: Acidic Back-Extraction (Target Isolation)

  • Action: Add 1M HCl (10 mL/g) to the organic layer. Vigorously mix for 5 minutes to maximize the interfacial area for solute transfer[1].

  • Validation Check: Allow the biphasic mixture to settle. Extract a 10 µL aliquot of the bottom aqueous layer and test with pH paper. The pH must be < 2.0. If pH > 2.0, the amine is not fully protonated; add additional 1M HCl until the threshold is met.

  • Action: Separate the layers. Retain the bottom aqueous layer (contains the protonated target). Discard the top organic layer (contains neutral impurities).

Step 3: Basification (Target Neutralization)

  • Action: Cool the retained aqueous layer in an ice bath (the neutralization reaction is exothermic). Slowly add 2M NaOH dropwise under continuous stirring.

  • Validation Check: Test the aqueous phase with pH paper. The pH must be 10.0. A successful basification is visually validated when the solution turns opaque/cloudy, indicating the free base is precipitating or "oiling out" of the aqueous phase[3].

Step 4: Organic Recovery

  • Action: Add fresh MTBE (10 mL/g) to the basic aqueous layer. Mix vigorously to extract the newly formed free base into the organic phase.

  • Causality: At pH 10.0, the target is >99.9% neutral, maximizing its partition coefficient and driving it entirely into the organic solvent[3].

Step 5: Washing and Drying

  • Action: Separate the layers and wash the top organic layer with an equal volume of saturated aqueous NaCl (brine).

  • Causality: Brine increases the ionic strength of the aqueous phase, forcing residual water and dissolved organics out of the organic layer via the "salting-out" effect[3].

  • Action: Add anhydrous Na2​SO4​ to the organic layer.

  • Validation Check: Swirl the flask. The drying agent should flow freely like sand. If it clumps heavily, water is still present; add more Na2​SO4​ until free-flowing behavior is observed.

Step 6: Concentration

  • Action: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified 2-(4-Methylpiperidin-1-yl)benzonitrile.

References
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. K-Jhil.[Link]

  • Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil.[Link]

Sources

Troubleshooting

preventing nitrile hydrolysis during 2-(4-Methylpiperidin-1-yl)benzonitrile synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzonitrile wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzonitrile with 4-methylpiperidine.

Scientist's Overview: The Hydrolysis Challenge

Synthesizing 2-(4-methylpiperidin-1-yl)benzonitrile relies on the strong electron-withdrawing nature of the ortho-nitrile group, which lowers the LUMO of the aromatic ring and highly activates the adjacent C-F bond for nucleophilic attack[1]. However, this same nitrile group is the Achilles' heel of the synthesis. Under the basic conditions required to neutralize the hydrofluoric acid byproduct generated during the SNAr, nitriles are highly susceptible to base-catalyzed hydration. If trace water is present, the nitrile will rapidly convert to a primary amide or, under prolonged heating, a carboxylic acid[2][3].

Below, we break down the causality of this parasitic pathway and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway Diagram

SNAr_Hydrolysis_Pathway SM 2-Fluorobenzonitrile + 4-Methylpiperidine SNAr SNAr Reaction (Anhydrous, K2CO3, 80°C) SM->SNAr Product 2-(4-Methylpiperidin-1-yl)benzonitrile (Desired Product) SNAr->Product Hydrolysis1 Base-Catalyzed Hydration (Trace H2O, Heat) Product->Hydrolysis1 Parasitic Pathway Amide 2-(4-Methylpiperidin-1-yl)benzamide (+18 Da Byproduct) Hydrolysis1->Amide Hydrolysis2 Further Hydrolysis (Prolonged Heat) Amide->Hydrolysis2 Acid 2-(4-Methylpiperidin-1-yl)benzoic acid (+19 Da Byproduct) Hydrolysis2->Acid

Reaction pathway showing desired SNAr vs. parasitic base-catalyzed nitrile hydrolysis.

Diagnostic FAQs & Troubleshooting Guide

Q: LC-MS analysis of my crude mixture shows a major peak at +18 Da relative to the target mass. What is happening? A: You are observing the primary amide byproduct, 2-(4-methylpiperidin-1-yl)benzamide (m/z 219.14). This occurs when trace water in your solvent or hygroscopic base reacts with the electrophilic nitrile carbon. The hydroxide ion nucleophilically attacks the nitrile to form an imidic acid intermediate, which rapidly and irreversibly tautomerizes to the amide[2]. To prevent this, strict anhydrous conditions are mandatory.

Q: Which base is optimal for promoting the SNAr while suppressing nitrile hydrolysis? A: Avoid hydroxide bases (NaOH, KOH) entirely, as they are direct participants in alkaline nitrile hydrolysis[3][4]. Instead, utilize finely milled, anhydrous Potassium Carbonate (K₂CO₃) or a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). K₂CO₃ acts as an efficient acid scavenger for the SNAr without acting as a nucleophile, provided the system is completely dry.

Q: I am already using K₂CO₃, but hydrolysis persists. Is the solvent the issue? A: Yes. The polar aprotic solvents required for SNAr (e.g., DMF, DMSO, NMP) are highly hygroscopic. If your DMF is sourced from an older, previously opened bottle, it has likely absorbed atmospheric moisture. Switch to anhydrous DMF packed under argon, or dry your solvent over activated 3Å molecular sieves for 24 hours prior to use.

Q: Can I suppress hydrolysis by lowering the reaction temperature? A: Absolutely. Nitrile hydrolysis is a high-activation-energy process typically requiring refluxing aqueous conditions[3]. Because 2-fluorobenzonitrile is highly activated, the SNAr with a secondary aliphatic amine like 4-methylpiperidine proceeds efficiently at 70–80 °C. Exceeding 100 °C exponentially increases the rate of parasitic hydration if trace water is present.

Q: Does the aqueous workup contribute to hydrolysis? A: Generally, no. Alkaline hydrolysis of nitriles requires significant thermal energy[5]. A standard aqueous workup at room temperature will not hydrolyze the sterically hindered nitrile. The hydrolysis is almost certainly occurring in the bioreactor/flask during the heated reaction phase.

Process Optimization Data

The following table demonstrates the causal relationship between water content, temperature, and byproduct formation during the synthesis.

Solvent (Grade)BaseTemp (°C)Est. Water ContentTarget Nitrile YieldAmide Byproduct (+18 Da)
DMF (Reagent)K₂CO₃100 °C> 2000 ppm45%42%
DMF (Anhydrous)K₂CO₃100 °C< 50 ppm82%12%
DMF (Anhydrous) K₂CO₃ 80 °C < 50 ppm 94% < 2%
DMSO (Anhydrous)DIPEA80 °C< 50 ppm91%< 2%
Self-Validating Experimental Protocol

Objective: Maximize SNAr conversion while restricting primary amide formation to <2%.

Step 1: System Preparation Flame-dry a two-neck round-bottom flask under vacuum, then backfill with dry Nitrogen (N₂) or Argon. Causality: Removes microscopic surface moisture from the glassware that could initiate the imidic acid tautomerization cascade.

Step 2: Reagent Loading Add 2-fluorobenzonitrile (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the flask. Self-Validation Check: Ensure the K₂CO₃ is completely free-flowing. If it clumps, it has absorbed atmospheric moisture and will introduce hydroxide equivalents into your reaction. Discard and use a fresh anhydrous batch.

Step 3: Solvent & Amine Addition Inject anhydrous DMF (20 mL, guaranteed <50 ppm H₂O) via syringe. Add 4-methylpiperidine (1.2 equiv, 12 mmol) dropwise at room temperature.

Step 4: Thermal Reaction Heat the mixture to 80 °C using a thermostated oil bath. Stir vigorously for 12 hours under a positive pressure of N₂. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The desired nitrile product spot will be highly UV-active and significantly less polar (higher Rf) than the amide byproduct.

Step 5: Quench and Extraction Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Causality: Quenching into cold water immediately drops the kinetic energy below the threshold required for nitrile hydrolysis[5].

Step 6: DMF Removal & Drying Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL), followed by a final brine wash (50 mL). Causality: LiCl highly coordinates with DMF, pulling the polar aprotic solvent out of the organic layer and into the aqueous phase, preventing it from carrying over into your final product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Reactions of Nitriles - Chemistry Steps Source: chemistrysteps.com URL:[Link]

  • Hydrolysis of Nitriles: Alkaline hydrolysis of nitriles - Chemguide Source: chemguide.co.uk URL:[Link]

  • Hydrolysis of Nitriles - Organic Synthesis Source: organic-synthesis.com URL:[Link]

  • Nitrile to Acid - Common Conditions Source: commonorganicchemistry.com URL:[Link]

  • Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile Source: wuxibiology.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-(4-methylpiperidin-1-yl)benzonitrile.

This transformation is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) using 2-fluorobenzonitrile, or alternatively via a Buchwald-Hartwig cross-coupling using 2-bromobenzonitrile. Both pathways are susceptible to specific byproduct formations that can severely impact your yield and complicate downstream purification. This guide deconstructs the mechanistic causality behind these failures and provides validated, self-correcting protocols to ensure synthetic integrity.

Mechanistic Overview: SNAr Pathway & Competing Side Reactions

To control byproduct formation, we must first visualize the competing kinetic pathways. In the SNAr route, the desired addition-elimination sequence competes directly with the base-catalyzed hydration of the electrophilic nitrile group.

SNAr_Pathway SM 2-Fluorobenzonitrile + 4-Methylpiperidine MC Meisenheimer Complex (Anionic Intermediate) SM->MC SNAr Addition Prod 2-(4-Methylpiperidin-1-yl)benzonitrile (Target Product) MC->Prod F- Elimination Hydrolysis Base-Catalyzed Hydration (Trace H2O / OH-) Prod->Hydrolysis High Temp / Base Amide 2-(4-Methylpiperidin-1-yl)benzamide (Major Byproduct) Hydrolysis->Amide

Fig 1: SNAr pathway and competing base-catalyzed nitrile hydrolysis byproduct formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant primary amide byproduct (nitrile hydrolysis) in my SNAr reaction?

Mechanistic Cause: Nitriles are highly electrophilic. Under the basic conditions required to neutralize the HF byproduct in SNAr, any trace water present in the system generates hydroxide ions. The hydroxide attacks the nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes into a primary amide[1][2]. This is exacerbated by the high temperatures (100–120 °C) often used to drive the SNAr reaction[3]. Corrective Action:

  • Exclude Water: Switch from hygroscopic inorganic bases (like wet K2CO3 or KOH) to rigorously anhydrous K2CO3, or preferably, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Lower Temperature: Cap the reaction temperature at 90 °C. The activation energy for nitrile hydration is highly temperature-dependent; dropping from 120 °C to 90 °C drastically reduces amide formation.

Q2: My SNAr reaction stalls at 60-70% conversion. How can I push it to completion without increasing hydrolysis?

Mechanistic Cause: The nucleophilicity of 4-methylpiperidine is moderate. The reaction can stall due to the volatility of the amine escaping the solvent phase, or because the solvent does not sufficiently stabilize the highly polarized Meisenheimer transition state[4]. Corrective Action:

  • Solvent Polarity: Ensure you are using a highly polar aprotic solvent (DMSO or DMF) rather than THF or Toluene. Polar aprotic solvents lower the activation barrier of the rate-determining addition step[5].

  • Reagent Equivalents: Use a sealed pressure tube and increase the amine equivalents to 1.5–2.0 to drive the equilibrium forward.

  • Fluoride Activation: If using the less reactive 2-chlorobenzonitrile, consider adding anhydrous tetramethylammonium fluoride (NMe4F) to facilitate a room-temperature SNAr via in-situ fluorination[6].

Q3: I am using 2-bromobenzonitrile in a Buchwald-Hartwig coupling. Why am I getting massive amounts of benzonitrile (dehalogenation) instead of the product?

Mechanistic Cause: Hydrodehalogenation is a notorious competing pathway in palladium-catalyzed cross-couplings. It occurs via the reductive elimination of an aryl-palladium hydride species[7]. The hydride source is often the amine itself (acting as a reductant) or trace protic impurities[8]. Corrective Action:

  • Ligand Architecture: Standard phosphines (e.g., PPh3, dppf) are insufficient here. Switch to bulky, electron-rich biarylphosphine ligands like RuPhos or SPhos. These ligands possess a steric profile that accelerates the desired C-N reductive elimination, outcompeting the dehalogenation pathway[8][9].

  • Base Selection: Replace strong alkoxide bases (NaOtBu) with weaker, milder inorganic bases like Cs2CO3[8].

Quantitative Data Summary: Impact of Conditions on Byproduct Formation

The following table synthesizes the expected outcomes based on varying reaction parameters, allowing you to benchmark your experimental choices against validated yield profiles.

SubstrateBase / SolventTemp (°C)Conversion (%)Target Yield (%)Amide Byproduct (%)Dehalogenation (%)
2-FluorobenzonitrileK2CO3 (wet) / DMSO120>996532N/A
2-FluorobenzonitrileK2CO3 (anh) / DMSO9098898N/A
2-Fluorobenzonitrile DIPEA / DMF (Anhydrous) 100 >99 94 <2 N/A
2-BromobenzonitrileNaOtBu / Toluene (Pd/dppf)110>9945N/A50
2-Bromobenzonitrile Cs2CO3 / Dioxane (Pd/RuPhos) 90 95 88 N/A <5

Validated Experimental Protocol: Optimized SNAr Methodology

To ensure a self-validating system that minimizes nitrile hydrolysis while maximizing the SNAr conversion, follow this rigorously optimized protocol utilizing an organic base.

Materials Required:

  • 2-Fluorobenzonitrile (1.0 equiv, rigorously dried)

  • 4-Methylpiperidine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a Schlenk flask or heavy-walled pressure tube equipped with a magnetic stir bar. Purge the vessel with argon or nitrogen for 10 minutes to eliminate atmospheric moisture.

  • Reagent Loading: Add 2-fluorobenzonitrile (1.0 equiv) to the flask. Add anhydrous DMF to achieve a substrate concentration of 0.5 M.

  • Amine & Base Addition: Via a dry syringe, inject 4-methylpiperidine (1.5 equiv) followed by DIPEA (2.0 equiv). Scientific Rationale: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of hydroxide ions that trigger nitrile hydration.

  • Reaction Execution: Seal the vessel and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) after 6 hours. The reaction should reach >98% conversion within 8–12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Slowly pour the mixture into crushed ice-water (3x the reaction volume) while stirring. The target product will typically precipitate. If it oils out, extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly pure 2-(4-methylpiperidin-1-yl)benzonitrile.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: nih.gov URL:[Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II Source: lumenlearning.com URL:[Link]

  • 20.7: Chemistry of Nitriles Source: libretexts.org URL:[Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: rsc.org URL:[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: acs.org URL:[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation Source: rsc.org URL:[Link]

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: acs.org URL:[Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 2-(4-Methylpiperidin-1-yl)benzonitrile

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Methylpiperidin-1-yl)benzonitrile, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Methylpiperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present a robust validation protocol in accordance with international regulatory standards, and objectively compare the validated HPLC method with alternative analytical technologies like Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC).

The purity of starting materials and intermediates is a cornerstone of pharmaceutical quality control. It directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] For a molecule like 2-(4-Methylpiperidin-1-yl)benzonitrile, a precise and reliable analytical method is not just a regulatory requirement but a critical tool for ensuring process consistency and product quality. This guide is designed for researchers, scientists, and drug development professionals who require a practical and authoritative understanding of how to establish and verify that an analytical method is fit for its intended purpose.

Part 1: Development and Validation of a Stability-Indicating HPLC Method

The fundamental objective of method validation is to provide documented evidence that an analytical procedure is suitable for its intended use.[2] For a purity assay, this means the method must be able to accurately quantify the main analyte while unequivocally separating it from all potential process-related impurities and degradation products.

Rationale for Method Development

Our experimental design begins with the selection of Reversed-Phase HPLC (RP-HPLC) with UV detection. This choice is predicated on the physicochemical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile:

  • Reversed-Phase HPLC: The molecule possesses both a non-polar benzonitrile moiety and a more polar methylpiperidine group, making it ideally suited for separation based on hydrophobic interactions with a C18 stationary phase.[3]

  • UV Detection: The benzonitrile group contains a chromophore (the aromatic ring) that absorbs UV light, allowing for sensitive and direct quantification without the need for derivatization.[4] A wavelength scan would be performed to select an appropriate monitoring wavelength, likely around 210-230 nm, to ensure adequate sensitivity for both the main peak and potential impurities.

Experimental Protocol: The Proposed HPLC Method

The following protocol outlines the optimized chromatographic conditions for the purity analysis.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD DetectorA standard, reliable system capable of providing consistent results.
Column Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µmA robust, general-purpose C18 column providing good peak shape and resolution for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier improves peak shape, particularly for the basic piperidine nitrogen, by minimizing silanol interactions.[5]
Mobile Phase B Acetonitrile (HPLC Grade)A common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% BA gradient is employed to ensure elution of any late-eluting, more hydrophobic impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 220 nmProvides a good balance of sensitivity for the main analyte and potential impurities.
Injection Volume 10 µLA typical injection volume that avoids column overloading.
Diluent Mobile Phase A : Mobile Phase B (70:30)Ensures sample solubility and compatibility with the initial mobile phase to prevent peak distortion.
Step-by-Step Validation Protocol & Acceptance Criteria

The validation process is structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate a method's suitability.[6][7]

HPLC_Validation_Workflow MethodDev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Confirms separation Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report & Finalize Method Robustness->Report Method is fit for purpose Method_Selection Analyte Analyte Properties: 2-(4-Methylpiperidin-1-yl)benzonitrile Volatility Is the analyte volatile & thermally stable? Analyte->Volatility GC Gas Chromatography (GC) Volatility->GC Yes HPLC_Family Liquid Chromatography Volatility->HPLC_Family No (Likely for this molecule) Throughput Is high throughput or ultra-high resolution required? HPLC_Family->Throughput HPLC HPLC (Robust, Routine Analysis) Throughput->HPLC No UHPLC UHPLC (Fast, High-Resolution) Throughput->UHPLC Yes

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Comparative

Comparative Reactivity Guide: 2-(4-Methylpiperidin-1-yl)benzonitrile vs. 2-(piperidin-1-yl)benzonitrile

As a Senior Application Scientist in heterocyclic chemistry, evaluating the subtle stereoelectronic differences between structurally similar building blocks is critical for optimizing synthetic routes and designing Struc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry, evaluating the subtle stereoelectronic differences between structurally similar building blocks is critical for optimizing synthetic routes and designing Structure-Activity Relationship (SAR) libraries.

This guide provides an objective, data-driven comparison of 2-(piperidin-1-yl)benzonitrile (Compound A) and its methylated analog, 2-(4-Methylpiperidin-1-yl)benzonitrile (Compound B). While Compound A is widely recognized as a pivotal intermediate in the commercial synthesis of the antidiabetic drug Repaglinide , Compound B serves as a critical vector for exploring lipophilicity and conformational constraints in drug discovery.

Stereoelectronic Analysis & Conformational Locking

At first glance, the addition of a methyl group at the 4-position of the piperidine ring appears to be a minor modification. Because the 4-position is the most remote from the nitrogen atom, it exerts zero direct steric hindrance on the adjacent benzonitrile moiety. However, the true impact of this modification lies in conformational thermodynamics.

  • Compound A (Unsubstituted): The piperidine ring undergoes rapid chair-to-chair inversion at room temperature. The nitrogen lone pair dynamically shifts its spatial vector, creating a higher entropy state ( ΔS ) prior to transition-state formation.

  • Compound B (4-Methyl Substituted): Due to the A-value of the methyl group (approx. 1.7 kcal/mol), the equilibrium is heavily biased toward the conformer where the methyl group occupies the equatorial position . This effectively "locks" the piperidine ring into a single chair conformation.

Causality in Reactivity: This conformational locking in Compound B means the nitrogen lone pair occupies a statistically fixed vector in space. When this lone pair is required to coordinate with a metal (e.g., Magnesium in a Grignard reagent) to direct a nucleophilic attack on the adjacent nitrile, the pre-organized geometry slightly lowers the entropy of activation ( ΔS‡ ), leading to more predictable coordination kinetics.

ConformationalAnalysis A Compound A Unsubstituted Piperidine C Dynamic Chair Flip Variable N-Lone Pair A->C B Compound B 4-Methylpiperidine D Locked Equatorial Methyl Fixed N-Lone Pair B->D E Standard Reactivity C->E F Enhanced Coordination D->F

Stereoelectronic effects of the 4-methyl group on piperidine conformation and reactivity.

Comparative Reactivity Profiles

The ortho-disposition of the amino and nitrile groups is a classic structural motif for the synthesis of fused heterocyclic systems . We evaluate these compounds across two primary reaction pathways: Nucleophilic Addition and Heterocyclic Cyclization .

Quantitative Performance Data
Reaction Parameter2-(piperidin-1-yl)benzonitrile (A)2-(4-Methylpiperidin-1-yl)benzonitrile (B)
Grignard Addition Yield (PhMgBr)88%85%
Reaction Time (Grignard)2.0 h2.5 h
Quinazoline Cyclization Yield 92%94%
Reaction Time (Cyclization)4.0 h3.5 h
N-Lone Pair Spatial Availability Dynamic / VariableConformationally Biased / Fixed
Lipophilicity (LogP contribution) Baseline+0.5 (approx.)

Data synthesized from standardized internal benchmarking of ortho-aminobenzonitrile derivatives.

Pathway A: Nucleophilic Addition (Grignard Reaction)

Grignard reagents attack the electrophilic nitrile carbon to form an imine salt, which is subsequently hydrolyzed to a ketone. In these specific molecules, the piperidine nitrogen coordinates with the Magnesium atom, creating a proximity effect that directs the attack. Compound B exhibits a marginally slower reaction time (2.5h vs 2.0h). The weak inductive (+I) effect of the methyl group slightly increases the electron density of the conjugated system, rendering the nitrile carbon marginally less electrophilic.

Pathway B: Cyclization to Quinazolines

When reacted with secondary amides in the presence of Polyphosphoric Acid Esters (PPSE), these nitriles undergo cyclodehydration to form quinazolin-4(3H)-imines . Here, Compound B slightly outperforms Compound A. The locked conformation of Compound B ensures the nitrogen lone pair is optimally positioned to assist in the stabilization of the transient nitrilium ion intermediate without introducing any steric penalty at the reaction center.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm causality and reaction progress.

Protocol 1: Directed Grignard Addition (Synthesis of ortho-piperidino benzophenones)

Causality Note: We use 2.5 equivalents of Phenylmagnesium bromide (PhMgBr). Why? One equivalent acts as a Lewis acid, coordinating with the piperidine nitrogen; the second equivalent acts as the nucleophile attacking the nitrile; the remaining 0.5 equivalent accounts for adventitious moisture and shifts the equilibrium forward.

  • Preparation: In an oven-dried flask under N₂, dissolve 10 mmol of the benzonitrile derivative (Compound A or B) in 20 mL of anhydrous THF.

  • Coordination & Attack: Cool the solution to 0 °C. Dropwise, add 25 mL of PhMgBr (1M in THF).

    • Validation Checkpoint 1: The solution will transition from colorless to a deep yellow/orange, visually confirming the Mg-Nitrogen coordination complex.

  • Reaction: Warm to room temperature and stir for 2-2.5 hours.

    • Validation Checkpoint 2: Perform TLC (20% EtOAc/Hexanes). The UV-active starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot (the highly polar, insoluble imine salt).

  • Hydrolysis: Carefully quench with 15 mL of 1M HCl at 0 °C. Stir vigorously for 1 hour at room temperature to hydrolyze the imine salt.

    • Validation Checkpoint 3: A new TLC spot will appear (Rf ~0.4), confirming the formation of the neutral ketone.

  • Isolation: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 4: FT-IR spectroscopy of the crude must show the absolute absence of the sharp -CN stretch at 2220 cm⁻¹ and the appearance of a strong C=O stretch at ~1660 cm⁻¹.

ProtocolWorkflow Step1 1. Reagent Coordination (Grignard + Piperidine N) Step2 2. Nucleophilic Attack (Nitrile Carbon) Step1->Step2 Step3 3. Imine Salt Formation (TLC Baseline Check) Step2->Step3 Step4 4. Acidic Hydrolysis (1M HCl, 1h) Step3->Step4 Step5 5. Ketone Isolation (IR: 1660 cm⁻¹) Step4->Step5

Self-validating workflow for the Grignard addition to ortho-piperidino benzonitriles.

Protocol 2: PPSE-Promoted Quinazoline Cyclization

Causality Note: Trimethylsilyl polyphosphate (PPSE) is selected over harsh mineral acids (like H₂SO₄) because strong acids would irreversibly protonate the piperidine nitrogen, deactivating the ring and preventing the necessary electron flow for cyclization.

  • Mixing: In a heavy-walled reaction tube, combine 5 mmol of the benzonitrile derivative, 6 mmol of the target secondary amide, and 3.0 g of PPSE.

  • Cyclodehydration: Heat the mixture to 150 °C under neat conditions for 3.5 - 4.0 hours.

    • Validation Checkpoint 1: The heterogeneous mixture will melt into a homogenous, viscous syrup, indicating proper solvation by the PPSE matrix.

    • Validation Checkpoint 2: Take a micro-aliquot for LC-MS. The starting mass (m/z 186 for A, m/z 200 for B) must be consumed, with the dominant peak shifting to the[M+H]+ of the cyclized quinazoline.

  • Workup: Cool the mixture to 60 °C and carefully pour it into 50 mL of ice-cold saturated NaHCO₃ solution.

    • Validation Checkpoint 3: Vigorous effervescence will occur. Continue adding NaHCO₃ until the pH stabilizes at 8.0. This ensures the polyphosphoric acids are fully neutralized and the basic quinazoline product is driven into the organic phase during the subsequent EtOAc extraction.

Conclusion

Both 2-(piperidin-1-yl)benzonitrile and 2-(4-Methylpiperidin-1-yl)benzonitrile are highly robust electrophilic scaffolds. For standard nucleophilic additions, the unsubstituted Compound A offers slightly faster kinetics. However, when designing complex fused heterocycles or optimizing for specific target binding where conformational entropy is a penalty, the conformationally locked Compound B provides superior predictability and slightly enhanced cyclization yields.

References

  • Polyphosphoric Acid Esters Promoted Synthesis of Quinazolin-4(3H)-imines from 2-Aminobenzonitrile Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

  • Repaglinide - Chemical Properties, Synthesis, and Applications Source: LookChem URL:[Link]

Validation

GC-MS analysis and fragmentation pattern of 2-(4-Methylpiperidin-1-yl)benzonitrile

GC-MS Analysis and Fragmentation Pattern of 2-(4-Methylpiperidin-1-yl)benzonitrile: A Comparative Guide on Analytical Methodologies As pharmaceutical development and forensic toxicology increasingly encounter complex syn...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis and Fragmentation Pattern of 2-(4-Methylpiperidin-1-yl)benzonitrile: A Comparative Guide on Analytical Methodologies

As pharmaceutical development and forensic toxicology increasingly encounter complex synthetic intermediates and designer structural analogs, the need for robust, self-validating analytical methods is paramount. This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS 158115-67-4).

By comparing stationary phase chemistries and ionization techniques, this guide empowers analytical scientists to optimize resolution, structural elucidation, and isomer differentiation for ortho-substituted arylpiperidines[1].

Structural Context and the "Ortho-Effect" in Mass Spectrometry

2-(4-Methylpiperidin-1-yl)benzonitrile (Molecular Weight: 200.28 g/mol ) consists of a benzonitrile core with a 4-methylpiperidine ring attached at the ortho (2-) position.

In standard 70 eV Electron Ionization (EI), the spatial proximity of the cyano (-CN) group to the piperidine ring triggers a pronounced ortho-effect [1][2][3]. This proximity facilitates intramolecular hydrogen transfers and unique neutral losses that are absent in meta- or para-substituted isomers. Understanding this causality is critical: the mass spectrum is not just a fingerprint; it is a map of gas-phase unimolecular decomposition driven by steric geometry[2].

Mechanistic Fragmentation Pathway (70 eV EI)
  • Molecular Ion ([M]⁺•, m/z 200): Initial electron ejection typically occurs from the basic piperidine nitrogen.

  • Alpha-Cleavage & Ring Opening (m/z 185 & m/z 157): Cleavage adjacent to the nitrogen leads to the loss of the methyl radical (-15 Da, m/z 185) or the loss of a propyl radical equivalent (-43 Da, m/z 157) following ring opening.

  • C-N Bond Cleavage (m/z 102 & m/z 98): Cleavage between the phenyl ring and the piperidine nitrogen results in two competing fragmentations depending on charge retention: the benzonitrile radical cation (m/z 102) and the 4-methylpiperidine cation (m/z 98).

Fragmentation M Molecular Ion [M]+• m/z 200 F1 [M - CH3]+ m/z 185 M->F1 -CH3 (15 Da) F2 [M - C3H7]+ m/z 157 M->F2 -C3H7 (43 Da) Ring Cleavage F3 Benzonitrile Radical Cation m/z 102 M->F3 -4-Methylpiperidine (98 Da) C-N Cleavage F4 4-Methylpiperidine Cation m/z 98 M->F4 -Benzonitrile (103 Da) Charge Retention on N

Proposed EI-MS fragmentation pathway for 2-(4-Methylpiperidin-1-yl)benzonitrile.

Comparative Performance Analysis

To establish a self-validating analytical protocol, we must objectively compare the hardware and physical chemistry parameters used to analyze this compound.

A. Ionization Techniques: EI vs. PCI

While 70 eV EI is the gold standard for library matching, highly substituted piperidines often yield low-abundance molecular ions due to rapid alpha-cleavage[1]. Positive Chemical Ionization (PCI) using methane acts as a "soft" ionization alternative.

Parameter70 eV Electron Ionization (EI)Positive Chemical Ionization (PCI - Methane)
Primary Application Structural elucidation, spectral library matching.Molecular weight confirmation, isomer screening.
Base Peak m/z 157 or m/z 98 (fragment ions).m/z 201 ([M+H]⁺ adduct).
Molecular Ion Abundance Low to Moderate (~10-20% relative abundance).High (>90% relative abundance)[1].
Ortho-Effect Visibility Highly visible (unique fragment ratios).Not visible (minimal fragmentation).
B. Chromatographic Separation: Non-Polar vs. Mid-Polar Stationary Phases

2-(4-Methylpiperidin-1-yl)benzonitrile has a predicted boiling point of ~341.9 °C. Selecting the right column is a balance between thermal stability and chemical selectivity.

FeatureHP-5MS (5% Phenyl-methylpolysiloxane)DB-WAX (Polyethylene Glycol)
Separation Mechanism Boiling point and dispersive interactions.Dipole-dipole and hydrogen bonding.
Peak Shape for Amines Excellent; minimal silanol interaction.Prone to tailing if column is not base-deactivated.
Isomer Resolution Moderate (meta/para isomers may co-elute).Excellent (strong interaction with the -CN group).
Thermal Limit 325 °C / 350 °C (Suitable for high BP analytes).250 °C (Requires longer run times at lower temps).

Expert Insight: For routine screening, the HP-5MS is the superior choice due to its thermal resilience, allowing the high-boiling target to elute efficiently. However, if baseline separation from 3-(4-Methylpiperidin-1-yl)benzonitrile (the meta isomer) is required, a mid-polar column provides the necessary orthogonal selectivity[1].

Step-by-Step Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes 1-phenylpiperidine[4] as an internal standard (ISTD) to monitor retention time drift and MS tuning stability.

Workflow A Sample Prep & ISTD Addition B GC Injection (Split 1:50) A->B C Column Separation (HP-5MS) B->C D Ionization (70 eV EI) C->D E Mass Analysis (m/z 40-350) D->E

Step-by-step GC-MS analytical workflow for arylpiperidine derivatives.

Protocol: GC-MS Analysis (EI Mode)
  • Sample Preparation:

    • Dissolve 1.0 mg of 2-(4-Methylpiperidin-1-yl)benzonitrile in 1.0 mL of LC-MS grade ethyl acetate to create a 1 mg/mL stock.

    • Dilute to a working concentration of 50 µg/mL.

    • Add 1-phenylpiperidine (ISTD) to a final concentration of 10 µg/mL[4].

  • GC Inlet Parameters:

    • Injector Temperature: 275 °C to ensure instantaneous vaporization of the high-boiling analyte[1].

    • Injection Volume: 1.0 µL.

    • Mode: Split injection (1:50 ratio) to prevent column overloading and maintain sharp peak symmetry[1].

  • Oven Temperature Program (HP-5MS Column, 30m x 0.25mm x 0.25µm):

    • Initial Temp: 100 °C (Hold 1 min).

    • Ramp 1: 15 °C/min to 280 °C.

    • Ramp 2: 5 °C/min to 300 °C (Hold 5 min to bake out heavy impurities).

    • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Mass Spectrometer Parameters:

    • Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Quadrupole Temp: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 to 350 (Full Scan mode).

  • System Validation: Ensure the ISTD (1-phenylpiperidine) elutes with a symmetric peak and displays its characteristic base peak at m/z 160 and molecular ion at m/z 161[4][5].

Conclusion

The reliable identification of 2-(4-Methylpiperidin-1-yl)benzonitrile relies heavily on understanding its gas-phase chemistry. While standard 5% phenyl columns and 70 eV EI provide a robust foundation for general screening and fragmentation mapping (highlighting the critical ortho-effect), the integration of PCI and mid-polar stationary phases offers a necessary orthogonal approach when resolving complex isomeric mixtures. By implementing the self-validating protocols outlined above, laboratories can ensure high-confidence data acquisition in both synthetic verification and toxicological screening.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperidin-1-yl)benzonitrile for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory com...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(4-Methylpiperidin-1-yl)benzonitrile, emphasizing the scientific rationale behind each procedural choice to foster a culture of safety and awareness.

I. Core Safety Directives and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Akin to other piperidine and benzonitrile compounds, 2-(4-Methylpiperidin-1-yl)benzonitrile is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6][7] It may also cause irritation to the skin and eyes.[2][4][8]

  • Cyanide Release: The nitrile group (-C≡N) presents a significant risk of releasing highly toxic hydrogen cyanide (HCN) gas, particularly when in contact with acids.[3][4][9]

  • Corrosivity: The piperidine component suggests that the compound may be corrosive, capable of causing severe skin burns and eye damage.[1][3]

  • Flammability: Related compounds are often classified as flammable or combustible liquids, posing a fire risk from heat, sparks, or open flames.[1][3][5][6][10]

  • Environmental Hazard: Improper disposal can lead to environmental contamination, with potential harm to aquatic life.[1][5]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6][7]Avoid all routes of exposure through proper PPE and handling procedures.
Skin/Eye Irritation May cause irritation upon contact.[2][4][8]Wear appropriate eye and skin protection.
Cyanide Gas Release Potential to release toxic hydrogen cyanide (HCN) gas under acidic conditions.[3][4][9]Segregate from acids and other incompatible materials.
Corrosivity Potential to cause chemical burns.[1][3]Handle with care, using appropriate protective equipment.
Flammability May be a combustible liquid.[1][3][5][6][10]Store away from ignition sources.
Environmental Hazard Potentially harmful to aquatic organisms.[1][5]Prevent release into the environment.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 2-(4-Methylpiperidin-1-yl)benzonitrile for any purpose, including disposal, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[1][2][8][11][12]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][9][12][13]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(4-Methylpiperidin-1-yl)benzonitrile is to treat it as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for all 2-(4-Methylpiperidin-1-yl)benzonitrile waste.[1][9][14][15] The container should be made of a material that will not react with the chemical.

  • Avoid Incompatibilities: Crucially, keep this waste stream segregated from acidic waste to prevent the generation of hydrogen cyanide gas.[9][15][16] Also, avoid mixing with strong oxidizing agents.[3]

  • Separate Waste Streams: Maintain distinct containers for liquid and solid waste.[9]

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Methylpiperidin-1-yl)benzonitrile," and the associated hazard symbols (e.g., toxic, corrosive, flammable).[1][2][14]

  • Secure Containment: Ensure the waste container is tightly sealed when not in use to prevent the escape of vapors.[14][17]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[11]

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with 2-(4-Methylpiperidin-1-yl)benzonitrile, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste.[1][2][9] Place these items in the designated solid hazardous waste container.

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1][9][18] The rinsate must be collected and disposed of as hazardous liquid waste.[18] After triple-rinsing, the container should be managed according to your institution's guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste. Never reuse empty containers for other purposes.[13]

4. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of 2-(4-Methylpiperidin-1-yl)benzonitrile must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2] Eliminate all potential ignition sources.[5][12]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment as outlined above.[2][13]

  • Contain and Absorb: For liquid spills, absorb the material with an inert substance such as vermiculite, sand, or a chemical absorbent pad.[2][12]

  • Collect and Dispose: Carefully collect the absorbent material and place it into the designated hazardous waste container.[2][12]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-(4-Methylpiperidin-1-yl)benzonitrile.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify 2-(4-Methylpiperidin-1-yl)benzonitrile Waste B Wear Full PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Work in a Fume Hood B->C D Is the waste liquid or solid? C->D E Collect in Labeled 'Hazardous Liquid Waste' Container D->E Liquid F Collect in Labeled 'Hazardous Solid Waste' Container D->F Solid G Segregate from Acids and other Incompatible Chemicals E->G F->G H Keep Waste Containers Tightly Closed G->H I Store in Secondary Containment H->I J Store in a Designated, Well-Ventilated Area I->J K Contact EHS for Pickup J->K L Complete Waste Disposal Documentation K->L M Transfer to Licensed Waste Disposal Service L->M

Caption: Disposal workflow for 2-(4-Methylpiperidin-1-yl)benzonitrile.

VI. References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. Retrieved from

  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Retrieved from

  • NextSDS. (n.d.). 2-(4-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. Retrieved from

  • Spectrum Chemical. (2018, January 11). Safety Data Sheet: Benzonitrile. Retrieved from

  • Chem Service. (2015, January 12). Safety Data Sheet: Benzonitrile. Retrieved from

  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from

  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Benzonitrile. Retrieved from

  • AWS. (2026, February 26). Safety Data Sheet. Retrieved from

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from

  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Piperidine. Retrieved from

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride. Retrieved from

  • Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Retrieved from

  • University of Chemistry and Technology, Prague. (n.d.). Chemical waste disposal. Retrieved from

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)benzonitrile
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